Diacetone-D-glucose
Description
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Properties
IUPAC Name |
(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGAYKWRDILTF-HOTMZDKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224246 | |
| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14686-89-6 | |
| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14686-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, a crucial intermediate in the preparation of various carbohydrate-based compounds and pharmaceuticals. This document details the experimental protocols, summarizes quantitative data, and illustrates the reaction workflow.
Introduction
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, also known as diacetone glucose, is a protected derivative of D-glucose where two isopropylidene groups mask the 1,2- and 5,6-hydroxyl groups. This protection strategy allows for selective reactions at the remaining free 3-hydroxyl group, making it a valuable building block in organic synthesis. Its applications are widespread, including the synthesis of rare sugars, modified nucleosides, and various bioactive molecules. The synthesis typically involves the acid-catalyzed reaction of D-glucose with acetone.
Reaction Mechanism and Workflow
The synthesis proceeds via an acid-catalyzed acetalation reaction. D-glucose, in its furanose form, reacts with acetone in the presence of a catalyst to form the two isopropylidene groups. The reaction is an equilibrium process, and removal of water is often necessary to drive the reaction towards the product.
Caption: General workflow for the synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various cited experimental protocols for the synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.
Table 1: Reaction Conditions and Yields
| Catalyst | D-Glucose:Catalyst:Acetone (Molar Ratio) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. H₂SO₄ | 1 : - : 73.5 | 25 | 12 | 75.6 | [1] |
| Iodine | 1 : 0.15 : 122.5 | 62 (reflux) | 5 | ~75 | [2] |
| H₂SO₄ | - | Room Temp. | 6 | 54 | [3] |
| H₂SO₄ | - | - | - | 58 | [4] |
Table 2: Reagent Quantities for a Typical Batch Synthesis
| Reagent | Quantity | Moles (approx.) | Reference |
| D-Glucose | 5 g | 27.78 mmol | [3][5] |
| Dry Acetone | 250 mL | - | [3][5] |
| Conc. H₂SO₄ | 1.2 mL | - | [3] |
| Anhydrous Copper(II) Sulfate | 15 g | - | [3] |
Detailed Experimental Protocols
Below are detailed methodologies for the synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose based on established procedures.
Protocol 1: Sulfuric Acid Catalysis
This protocol is adapted from a common laboratory procedure for the synthesis.[3]
Materials:
-
D-Glucose (5 g)
-
Dry Acetone (250 mL)
-
Concentrated Sulfuric Acid (1.2 mL)
-
Anhydrous Copper(II) Sulfate (15 g)
-
Sodium Carbonate (for neutralization)
-
Dichloromethane (for extraction)
-
Cyclohexane (for recrystallization)
Procedure:
-
To a solution of D-glucose in dry acetone, vigorously stir the mixture at room temperature.
-
Carefully add concentrated sulfuric acid to the stirring solution.
-
Continue stirring at room temperature for 6 hours.
-
Add anhydrous copper(II) sulfate to the reaction mixture and continue stirring for an additional 8 hours, then leave it overnight.
-
Neutralize the reaction mixture with sodium carbonate until effervescence ceases.
-
Filter the solid residue and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude product.
-
Extract the residue with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the solid from cyclohexane to obtain pure 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.
Protocol 2: Iodine Catalysis
This method provides an alternative catalytic system for the synthesis.[2]
Materials:
-
D-Glucose
-
Acetone
-
Iodine
-
4A Molecular Sieves (optional)
Procedure:
-
Combine D-glucose, acetone, and iodine in a reaction flask. The optimized molar ratio is approximately 1:122.5:0.15 (D-glucose:acetone:iodine).
-
Heat the reaction mixture to reflux (approximately 62 °C) for 5 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture.
-
Work-up the reaction mixture, which may involve neutralization and extraction as described in Protocol 1, to isolate the product.
Logical Relationship of Reaction Parameters
The yield and purity of the final product are influenced by several interconnected factors. The following diagram illustrates these relationships.
Caption: Interrelationship of key parameters affecting the synthesis outcome.
Conclusion
The synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose is a well-established and robust procedure. By carefully controlling reaction conditions such as temperature, reaction time, and catalyst concentration, high yields of the desired product can be achieved. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and reproducible synthesis of this important carbohydrate intermediate.
References
- 1. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
- 2. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 5. 4.1. Synthesis of 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose (1) [bio-protocol.org]
An In-depth Technical Guide to Diacetone-D-glucose: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Diacetone-D-glucose, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a crucial carbohydrate derivative extensively utilized in organic synthesis and drug development.[1][2][3] Its rigid furanose structure, with two isopropylidene protecting groups, makes the hydroxyl group at the C-3 position readily available for a variety of chemical modifications.[1] This unique structural feature establishes this compound as a valuable chiral building block for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[3][4]
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[5][6][7] It is a stable compound that is not flammable and is considered non-toxic.[8][9] The key chemical and physical properties are summarized in the tables below for easy reference.
Table 1: General Chemical Properties
| Property | Value | References |
| Chemical Formula | C₁₂H₂₀O₆ | [1][7][8] |
| Molecular Weight | 260.28 g/mol | [1][8][10] |
| CAS Number | 582-52-5 | [1][8][11] |
| EINECS Number | 209-486-0 | [8][12] |
| Synonyms | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, D-Glucose diacetonide, Diacetone glucose | [8][13] |
| SMILES | CC1(OC--INVALID-LINK--[C@@H]2--INVALID-LINK--OC(O3)(C)C">C@@HO)C | [1] |
| InChI Key | KEJGAYKWRDILTF-JDDHQFAOSA-N | [14] |
Table 2: Physical Properties
| Property | Value | References |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Melting Point | 107-113 °C | [6][8] |
| Specific Optical Rotation | [α]²⁰/D: -17° to -19° (c=2, H₂O) | [7][8] |
| Solubility | Slightly soluble in water. Soluble in chloroform, methanol, and hot ether. | [6][12][15] |
| Water Solubility | 4.3% at 17.5 °C | [5][12] |
| Boiling Point | 362.8 °C at 760 mmHg | [6] |
| Density | 1.214 g/cm³ | [6] |
Applications in Research and Drug Development
This compound serves as a versatile starting material in the synthesis of numerous compounds.[11] It is a key intermediate in the production of various pharmaceutical products, including some cephalosporins and penicillins.[8][9] Its utility extends to the synthesis of other important sugars like L-gulose and allose.[5] Furthermore, it has been employed in the development of fluorinated hexopyranose glycolysis inhibitors, which show potential in the treatment of brain tumors.[1] In the pharmaceutical industry, it is also used as a stabilizer in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients.[7]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and modification of this compound are critical for its effective use in research and development.
1. Synthesis of this compound from D-Glucose
A common method for the preparation of this compound involves the reaction of D-glucose with acetone in the presence of a catalyst.
-
Materials: Anhydrous α-D-glucose, acetone, boron trifluoride etherate.
-
Procedure:
-
Place anhydrous α-D-glucose in a suitable autoclave.
-
Add a mixture of acetone and boron trifluoride etherate.
-
Heat the reaction mixture until the pressure in the vessel reaches at least 2.5 bar (preferably between 2.5 and 5.5 bar).
-
Maintain the temperature in the range of 80°C to 130°C (preferably 85°C to 120°C).
-
After the reaction is complete, distill off the volatile components.
-
Replace the distilled volume with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.
-
Evaporate the reaction mixture at a temperature between 30°C and 70°C.
-
Mix the residue with an aqueous solution of a base.
-
Evaporate the mixture again under the same temperature conditions.
-
Extract the product with an organic solvent such as dichloromethane.
-
Evaporate the combined extracts and recrystallize the residue from cyclohexane to obtain the final product.[16]
-
2. Purification by Crystallization
This compound can be purified by crystallization from various solvents.
-
Solvents: Diethyl ether, petroleum ether, or benzene.[5][12]
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.[5][12] Note: this compound can also be purified by sublimation in vacuo.[5]
-
3. Oxidation to 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose and Subsequent Reduction to Allofuranose
The hydroxyl group at the C-3 position can be oxidized and then reduced to yield the allofuranose epimer.
-
Oxidation Step:
-
Dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose in anhydrous DMSO and acetic anhydride.
-
Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction completion by TLC.[17]
-
-
Reduction Step:
-
Cool the reaction mixture in an ice-water bath.
-
Add sodium borohydride portion-wise, maintaining the temperature between 20-25°C.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Work up the reaction to isolate the 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.[17]
-
Visualizations
The following diagrams illustrate key logical and experimental workflows related to this compound.
Caption: Synthetic pathway for this compound from D-Glucose.
Caption: this compound as a versatile chiral building block.
References
- 1. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 2. CAS 582-52-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 582-52-5 [chemicalbook.com]
- 6. (-)-diacetone-α-D-glucose, CAS No. 582-52-5 - iChemical [ichemical.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 9. cphi-online.com [cphi-online.com]
- 10. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. This compound CAS#: 582-52-5 [m.chemicalbook.com]
- 13. This compound;1,2:5,6-Diisopropylidene-D-glucose;D-Glucose diacetonide; Diacetone glucose; 209-486-0 [deyerchem.com]
- 14. 1,2:5,6-Di-O-isopropylidene-a- D -glucofuranose 98 582-52-5 [sigmaaldrich.com]
- 15. This compound [chembk.com]
- 16. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structure Elucidation of Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a pivotal intermediate in carbohydrate chemistry. Its unique structural features, with two isopropylidene groups protecting four of the five hydroxyl groups of glucose, leave a single hydroxyl group at the C-3 position available for selective chemical modifications. This property makes it an invaluable chiral building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the experimental protocols and data interpretation that confirm its molecular architecture.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₆ | [1] |
| Molecular Weight | 260.28 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 107-113 °C | [2] |
| Specific Rotation [α]D | -17° to -19° (c=2, H₂O) | [2] |
| Solubility | Slightly soluble in water; soluble in chloroform, ethanol, hot ether, and acetone. | [3] |
| CAS Number | 582-52-5 | [2] |
Synthesis of this compound
The most common method for the synthesis of this compound involves the reaction of D-glucose with acetone in the presence of an acid catalyst. The diacetal formation selectively protects the 1,2- and 5,6-hydroxyl groups.
Experimental Protocol: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose[4]
Materials:
-
D-glucose (5 g, 27.78 mmol)
-
Dry acetone (250 ml)
-
Concentrated sulfuric acid (1.2 ml)
-
Anhydrous copper(II) sulfate (15 g)
-
Sodium bicarbonate
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a solution of D-glucose in dry acetone, add concentrated sulfuric acid at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 6 hours.
-
Add anhydrous copper(II) sulfate to the reaction mixture and continue stirring at room temperature for an additional 18 hours.
-
Neutralize the reaction mixture with sodium bicarbonate.
-
Filter off the inorganic materials.
-
Evaporate the filtrate under reduced pressure to obtain a white solid.
-
Partition the solid between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to yield the crude product as a white solid.
-
Recrystallize the crude product from hexane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Spectroscopic Analysis
Spectroscopic techniques are fundamental to the structural confirmation of this compound. The following sections detail the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and stereochemistry of organic molecules. While a complete, officially published and assigned peak list for this compound can be elusive, the following tables are compiled from typical spectral data and analysis of its derivatives.
Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.95 | d | 3.6 | H-1 |
| 4.52 | d | 3.6 | H-2 |
| 4.35 | d | 2.5 | H-3 |
| 4.07 | dd | 7.5, 2.5 | H-4 |
| 4.40-4.45 | m | - | H-5 |
| 4.19-4.25 | m | - | H-6a, H-6b |
| 2.59-3.24 | br s | - | OH |
| 1.47 | s | - | C(CH₃)₂ |
| 1.31 | s | - | C(CH₃)₂ |
Note: The chemical shifts and coupling constants are approximate and can vary slightly based on the solvent and experimental conditions. The data is primarily based on the spectra of closely related derivatives.[4]
Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 112.7 | C(CH₃)₂ |
| 109.6 | C(CH₃)₂ |
| 105.2 | C-1 |
| 83.7 | C-2 |
| 82.7 | C-4 |
| 79.8 | C-3 |
| 72.1 | C-5 |
| 67.6 | C-6 |
| 26.9 | C(CH₃)₂ |
| 26.6 | C(CH₃)₂ |
| 26.2 | C(CH₃)₂ |
| 25.2 | C(CH₃)₂ |
Note: This data is based on the ¹³C NMR spectrum of a 3-O-methylsulfonyl derivative of this compound and serves as a close approximation.[5]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern, which helps in confirming its structure.
Table 4: Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Ion | Proposed Structure of Fragment |
| 260 | [M]⁺ | Molecular Ion (C₁₂H₂₀O₆)⁺ |
| 245 | [M - CH₃]⁺ | Loss of a methyl group |
| 101 | [C₅H₉O₂]⁺ | 2,2-dimethyl-1,3-dioxolan-4-yl cation (base peak) |
The base peak at m/z 101 is characteristic of di-O-isopropylidene derivatives of hexofuranoses and arises from the stable 2,2-dimethyl-1,3-dioxolan-4-yl cation.[6]
X-ray Crystallography
To date, a publicly available crystallographic information file (CIF) for the parent 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose has not been reported. However, the crystal structure of its derivatives, such as 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose, has been determined, providing critical insights into the conformation of the glucofuranose ring system.[5]
Table 5: Crystallographic Data for 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose[5]
| Parameter | Value |
| Chemical Formula | C₁₃H₂₂O₈S |
| Formula Weight | 338.37 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.866 (3) |
| b (Å) | 9.2962 (16) |
| c (Å) | 19.361 (3) |
| Volume (ų) | 1595.8 (7) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.408 |
The X-ray data for this derivative confirms the furanose ring structure and the stereochemistry at each chiral center. The absolute configuration was unambiguously determined.
Logical Workflow and Visualization
The structure elucidation of this compound follows a logical progression from synthesis to detailed spectroscopic and crystallographic analysis.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Caption: Logical relationships in the structural confirmation of this compound.
Conclusion
References
- 1. This compound | C12H20O6 | CID 7067560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 3. This compound | 582-52-5 [chemicalbook.com]
- 4. jps.usm.my [jps.usm.my]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
Diacetone-D-glucose: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Overview of a Versatile Chiral Building Block in Pharmaceutical Synthesis
Abstract
Diacetone-D-glucose, a protected derivative of D-glucose, stands as a cornerstone in modern medicinal chemistry and drug development. Its unique structural features, particularly the presence of a free hydroxyl group at the C-3 position, render it an invaluable chiral starting material for the synthesis of a diverse array of complex and biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical properties, and, most importantly, its applications in the synthesis of therapeutic agents. Detailed experimental protocols and workflows are presented to offer practical insights for researchers and scientists in the field.
Chemical Identity and Properties
This compound, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a white to off-white crystalline powder.[1] Its structure is characterized by two isopropylidene groups protecting the 1,2 and 5,6 hydroxyl groups of D-glucose, leaving the C-3 hydroxyl group available for chemical modification.[2][3]
| Identifier | Value | Reference |
| IUPAC Name | 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][4][5]dioxol-6-ol | [6] |
| CAS Number | 582-52-5 | [2][4][6] |
| Molecular Formula | C₁₂H₂₀O₆ | [2][4][6] |
| Molecular Weight | 260.28 g/mol | [2][4] |
| Melting Point | 109-111 °C | [7] |
| Appearance | White to pale brown crystalline powder | [6] |
| Solubility | Soluble in water | [1] |
The Role of this compound in Drug Discovery and Development
The strategic importance of this compound in pharmaceutical synthesis cannot be overstated. It serves as a key precursor in the development of modified sugars and nucleosides, which are fundamental components of many therapeutic agents.[3] Its applications span various therapeutic areas, including the synthesis of compounds for diabetology, antiviral therapies, and oncology.[3]
As a chiral building block, this compound is extensively used in chiral pool synthesis. This approach leverages the inherent stereochemistry of natural products to produce enantiomerically pure drug candidates, a critical factor for ensuring therapeutic efficacy and minimizing off-target effects.[4][8]
Synthesis of Bioactive Molecules
This compound is a versatile starting material for the synthesis of a wide range of bioactive molecules, including potential anti-cancer and anti-HIV agents, as well as complex carbohydrates like heparin sulfate fragments.[4][5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, from its synthesis to its conversion into valuable intermediates.
Synthesis of this compound
The preparation of this compound from D-glucose is a common laboratory procedure. One documented method involves the reaction of α-D-glucose with acetone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate.[1]
Protocol:
-
Anhydrous α-D-glucose (20.32 mol) is placed in a reaction vessel under a protective gas atmosphere.
-
A mixture of acetone (75 liters) and boron trifluoride-diethylether complex (31 ml) is added to the glucose.
-
The reaction mixture is heated to a temperature between 80°C and 130°C, under a pressure of at least 2.5 bar.[1]
-
After the reaction, the volatile components are distilled off and replaced with fresh acetone.
-
The mixture is then neutralized with a base, and the product is extracted using an organic solvent like dichloromethane.
-
The combined organic extracts are concentrated, and the crude product is recrystallized from cyclohexane to yield crystalline this compound. A yield of 62% of the theoretical maximum has been reported for this process.[1]
Selective Deprotection of this compound
To enable further chemical modifications at the 5 and 6 positions, the 5,6-O-isopropylidene group can be selectively removed.
Protocol:
-
This compound (8.56 mmol) is dissolved in 50% aqueous acetic acid (30 mL).
-
The solution is gently stirred at room temperature for 6 hours and then left to stand overnight.[7]
-
The solvent is evaporated under reduced pressure to provide the 1,2-O-isopropylidene-α-D-glucofuranose derivative. This product is often pure enough for subsequent steps without further purification.[7]
Synthesis of a 2-Deoxystreptamine (2-DOS) Mimic Intermediate
This compound serves as a starting material for the synthesis of intermediates for antiviral drug development, such as mimics of 2-deoxystreptamine (2-DOS), which is a component of some aminoglycoside antibiotics.
Protocol for the Synthesis of an Azido Intermediate:
-
A derivative of this compound (compound 6, 2.31 mmol) is dissolved in dry dimethylformamide (15 mL).
-
Sodium azide (9.24 mmol, 4.0 equivalents) is added to the solution.
-
The mixture is stirred overnight at 80°C.
-
The crude product is extracted three times with dichloromethane.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated to yield the azido-functionalized compound (compound 7) with a reported yield of 78%.[9]
Synthetic Pathways and Logical Workflows
The versatility of this compound as a synthetic precursor is best illustrated through reaction workflows. The following diagrams, generated using the DOT language, depict key synthetic transformations.
Caption: General synthetic pathway from D-Glucose to bioactive molecules.
References
- 1. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and antiviral activity of apio dideoxy nucleosides with azido or amino substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. nbinno.com [nbinno.com]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Spectroscopic Profile of Diacetone-D-glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose), a crucial intermediate in carbohydrate chemistry and a versatile starting material for the synthesis of various biologically active molecules. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | ~5.9 | d | ~3.7 |
| H-2 | ~4.5 | d | ~3.7 |
| H-3 | ~4.3 | d | ~2.9 |
| H-4 | ~4.2 | dd | ~2.9, ~7.8 |
| H-5 | ~4.0 | m | |
| H-6a | ~4.1 | dd | ~6.0, ~8.5 |
| H-6b | ~3.9 | dd | ~6.5, ~8.5 |
| -OH | Variable | br s | |
| CH₃ (isopropylidene) | ~1.5, ~1.4, ~1.3, ~1.2 | s |
¹³C NMR (Carbon-13 NMR) Data
| Carbon | Chemical Shift (δ) ppm |
| C-1 | ~105.2 |
| C-2 | ~83.8 |
| C-3 | ~72.5 |
| C-4 | ~80.8 |
| C-5 | ~71.2 |
| C-6 | ~67.3 |
| C (isopropylidene) | ~111.9, ~109.4 |
| CH₃ (isopropylidene) | ~26.8, ~26.2, ~25.4, ~25.2 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3450 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~2980 | Medium-Strong | C-H stretch (alkane) |
| ~1380, ~1370 | Strong | C-H bend (gem-dimethyl of isopropylidene) |
| ~1250, ~1210 | Strong | C-O stretch (acetal) |
| ~1070 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 245 | High | [M - CH₃]⁺ |
| 187 | Moderate | [M - CH₃ - C₃H₆O]⁺ |
| 127 | Moderate | [M - CH₃ - 2(C₃H₆O)]⁺ |
| 101 | Very High (Base Peak) | [C₅H₉O₂]⁺ (dioxolane fragment) |
| 85 | High | [C₅H₉O]⁺ |
| 59 | High | [C₃H₇O]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-10 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-120 ppm.
-
The solvent signal of CDCl₃ (δ ~77.16 ppm) can be used as a reference.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak integration. For ¹H NMR, determine the coupling constants by measuring the peak-to-peak distances within the multiplets.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, data is collected in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition (EI):
-
Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.
-
Acquire the spectrum in positive ion mode.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the major fragment ions. The fragmentation pattern can be used to deduce structural information. The di-O-isopropylidene derivatives of aldohexoses, in their furanose form, are easily recognized during positive mode electron ionization mass spectrometry analysis because they all exhibit a strong intensity peak at m/z 101, which is usually the base peak.[1]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Discovery and Historical Preparation of Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a cornerstone of carbohydrate chemistry and a vital intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. Its discovery by the pioneering chemist Emil Fischer in 1895 marked a significant advancement in the study of monosaccharides, providing a method to protect specific hydroxyl groups and enabling targeted chemical modifications. This guide delves into the historical context of its discovery, the evolution of its preparation methods, and provides detailed experimental protocols for its synthesis. Quantitative data from various historical and modern methods are presented in tabular format for comparative analysis. Furthermore, this guide offers visualizations of the core chemical pathways and experimental workflows to facilitate a deeper understanding of the processes involved.
Discovery and Historical Context
The late 19th century was a period of profound discovery in organic chemistry, with Emil Fischer at the forefront of carbohydrate research. In 1895, Fischer reported that D-glucose could be reacted with acetone in the presence of an acid catalyst to yield a crystalline derivative.[1] This reaction, a di-acetalation, resulted in the formation of this compound. This discovery was pivotal as it introduced a method for protecting four of the five hydroxyl groups of glucose, leaving the C-3 hydroxyl group accessible for further reactions. This selective protection was a critical step forward, allowing for more controlled and specific modifications of the glucose molecule, which had previously been a significant challenge. Fischer's initial method involved the use of strong mineral acids like sulfuric acid as a catalyst.[1]
Evolution of the Synthetic Methodology
Since Fischer's initial discovery, the synthesis of this compound has been the subject of extensive research aimed at improving yield, reducing reaction times, and employing milder and more efficient catalysts.
Early Methods: The classical method, stemming from Fischer's work, utilized anhydrous D-glucose and a large excess of acetone with a strong acid catalyst such as sulfuric acid, zinc chloride, or phosphorus(V) oxide.[1] A key challenge in these early preparations was the removal of water formed during the reaction, which can shift the equilibrium back towards the reactants and decrease the yield. To address this, dehydrating agents were often employed.
Introduction of Lewis Acids: Later innovations saw the introduction of Lewis acids as catalysts. Boron trifluoride etherate (BF₃·OEt₂) became a popular choice, offering a more controlled and often higher-yielding reaction.[1] Other Lewis acids, including aluminum halides, and salts of copper, iron, and tin have also been successfully used.[1]
Modern Approaches: Contemporary methods often focus on heterogeneous catalysts and process optimization for industrial-scale production. The annual requirement for this intermediate is in the tons, highlighting its industrial importance.[1] Research continues to explore more environmentally friendly and cost-effective synthetic routes.
Quantitative Data Presentation
The following tables summarize quantitative data from various historical and contemporary methods for the preparation of this compound.
Table 1: Comparison of Catalysts and Reaction Conditions
| Catalyst | Reactants (Molar Ratio) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Sulfuric Acid | D-Glucose:Acetone (1:9) | -80 (initial), then 20 | 0.75 | Not specified | US Patent 3,723,412 |
| Boron Trifluoride Etherate | α-D-Glucose:Acetone (1:excess) | 85-120 | Not specified | 62 | US Patent 5,399,201A[1] |
| Concentrated Sulfuric Acid | D-glucose-¹³C₆:Acetone (1:73.5) | 25 | 12 | 75.6 | Synthesis of ¹³C₆-1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose[2] |
| Iodine | D-Glucose:Acetone | Room Temperature | 24 | ~70-80 | General literature |
| Ferric Chloride | D-Glucose:Acetone | Room Temperature | 4-6 | ~85-95 | General literature |
Detailed Experimental Protocols
The following are detailed methodologies for key historical experiments in the preparation of this compound.
Protocol 1: Classical Method using Sulfuric Acid Catalyst
-
Reactants and Reagents:
-
Anhydrous D-glucose (1 mole)
-
Acetone (9 moles)
-
Concentrated Sulfuric Acid (0.012 mole)
-
Ammonia gas
-
Dichloromethane (for extraction)
-
Cyclohexane (for recrystallization)
-
-
Procedure:
-
A mixture of anhydrous glucose, acetone, and sulfuric acid is stirred in a closed autoclave at -80°C for 45 minutes.
-
The mixture is then warmed to 20°C.
-
Unreacted glucose is removed by filtration.
-
Ammonia gas is bubbled through the filtrate until a pH of 7.0 is reached, precipitating ammonium sulfate.
-
The ammonium sulfate is removed by filtration.
-
Two-thirds of the acetone is removed by distillation.
-
The remaining solution is extracted three times with dichloromethane.
-
The combined organic extracts are evaporated under vacuum.
-
The residue is recrystallized from cyclohexane to yield crystalline 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Protocol 2: Method using Boron Trifluoride Etherate Catalyst
-
Reactants and Reagents:
-
Anhydrous α-D-glucose (20.32 mol)
-
Acetone (75 liters)
-
Boron trifluoride-diethylether complex (31 ml)
-
Aqueous sodium hydroxide solution (1%)
-
Dichloromethane (for extraction)
-
Cyclohexane (for recrystallization)
-
-
Procedure:
-
Anhydrous α-D-glucose is placed in a reaction vessel flushed with a protective gas.
-
A mixture of acetone and boron trifluoride-diethylether complex is added.
-
The reaction mixture is heated in a stirred autoclave to 85-120°C, allowing the pressure to build to 2.5-5.5 bar.
-
After cooling to ambient temperature, the reaction solution is filtered.
-
The filtrate is mixed with a 1% aqueous sodium hydroxide solution.
-
Acetone is distilled off in vacuo.
-
The residue is extracted three times with dichloromethane.
-
The combined organic extracts are evaporated in vacuo.
-
The resulting residue is recrystallized from cyclohexane to yield 3.28 kg (62% of theory) of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a crystalline solid.[1]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis of this compound.
References
The Stereochemistry of Diacetone-D-glucose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a protected derivative of D-glucose that holds significant importance in synthetic organic chemistry. Its rigid furanose structure, conferred by the two isopropylidene protecting groups, and the presence of a single, reactive hydroxyl group at the C-3 position make it a valuable chiral building block for the synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive overview of the stereochemistry of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to aid in its application in research and development.
Stereochemical Structure
This compound is characterized by a locked furanose ring system. The anomeric carbon (C-1) is in the α-configuration. The two isopropylidene groups form five-membered rings with the hydroxyl groups at C-1 and C-2, and at C-5 and C-6, respectively. This protection scheme leaves the hydroxyl group at C-3 as the sole reactive site for further chemical transformations.
Quantitative Stereochemical Data
The following tables summarize key quantitative data related to the stereochemistry and physical properties of this compound and its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 109-113 °C | [2] |
| Specific Rotation [α]D | -18.5° (c=5, H₂O) | [2] |
| Density | 1.214 g/cm³ | [2] |
Table 2: Selected Crystallographic Data for 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose
Data from the crystal structure of a closely related derivative, providing insight into the core stereochemistry.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.866 (3) |
| b (Å) | 9.2962 (16) |
| c (Å) | 19.361 (3) |
| V (ų) | 1595.8 (7) |
Experimental Protocols
Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
A common method for the synthesis of this compound involves the reaction of D-glucose with acetone in the presence of an acid catalyst. The following is a representative protocol.
Materials:
-
D-glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid
-
Sodium carbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Suspend D-glucose in anhydrous acetone.
-
Cool the mixture in an ice bath and add concentrated sulfuric acid dropwise with stirring.
-
Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the excess acid by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.
-
Filter the mixture to remove any inorganic salts.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Remove the acetone under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield white crystalline this compound.
Synthesis of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose
This protocol details the tosylation of the free 3-hydroxyl group of this compound.[3]
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (8.3 mmol) in pyridine (20 mL).[3]
-
Add a solution of p-toluenesulfonyl chloride (13.6 mmol) in anhydrous dichloromethane (20 mL) at ambient temperature.[3]
-
Stir the resulting mixture for 48 hours at 60 °C.[3]
-
Remove the organic solvents under reduced pressure.[3]
-
Dissolve the residue in dichloromethane (20 mL) and wash with a saturated sodium bicarbonate solution (20 mL).[3]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[3]
-
Purify the product by column chromatography using a petroleum ether/ethyl acetate gradient to yield the title compound as a colorless solid.[3]
Visualizations
Synthesis of a this compound Derivative
The following diagram illustrates the synthetic pathway for the preparation of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose from D-glucose. This represents a common workflow where this compound serves as a key intermediate.
Caption: Synthetic pathway from D-glucose to a tosylated this compound derivative.
Stereochemical Relationships
The following diagram illustrates the key stereochemical features of this compound.
Caption: Key stereochemical features and synthetic utility of this compound.
Conclusion
The unique and rigid stereochemistry of this compound, with its selectively available hydroxyl group, establishes it as a cornerstone in modern carbohydrate chemistry and asymmetric synthesis. A thorough understanding of its three-dimensional structure, reactivity, and handling, as detailed in this guide, is crucial for its effective utilization in the development of novel therapeutics and other advanced materials. The provided data and protocols serve as a valuable resource for researchers and professionals in the field.
References
An In-depth Technical Guide to the Solubility and Stability of Diacetone-D-glucose in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone-D-glucose, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a pivotal intermediate in synthetic carbohydrate chemistry. As a protected derivative of D-glucose, its utility in the synthesis of complex carbohydrates, pharmaceuticals, and other bioactive molecules is well-established.[1][2] A thorough understanding of its solubility and stability in various laboratory solvents is critical for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the solubility profile and stability characteristics of this compound, complete with quantitative data, detailed experimental protocols, and logical workflow visualizations.
Solubility of this compound
The solubility of this compound is influenced by the polarity of the solvent and temperature. Generally, it exhibits good solubility in many common organic solvents but has limited solubility in water. The quantitative solubility data available is summarized in the table below. It is important to note that some of the available data is qualitative or semi-quantitative and is presented as such.
| Solvent | Chemical Class | Solubility Data | Temperature (°C) |
| Water | Protic | 4.3 g/100 mL (4.3%)[3][4][5] | 17.5 |
| Soluble in 7 volumes[3][4] | Boiling Point | ||
| Slightly Soluble[4] | Not Specified | ||
| Petroleum Ether | Hydrocarbon | Soluble in 200 volumes[3][4] | Boiling Point |
| Diethyl Ether | Ether | Crystallizes from (needles)[3][4] | Not Specified |
| Freely Soluble (warm)[6] | Warm | ||
| Benzene | Aromatic Hydrocarbon | Crystallizes from[3][4] | Not Specified |
| Chloroform | Halogenated Hydrocarbon | Freely Soluble[6] | Not Specified |
| Slightly Soluble[3][4] | Not Specified | ||
| Methanol | Alcohol | Freely Soluble[6] | Not Specified |
| Slightly Soluble[3][4] | Not Specified | ||
| Ethanol | Alcohol | Freely Soluble[6] | Not Specified |
| Acetone | Ketone | Freely Soluble[6] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[7] | Not Specified |
| Dimethylformamide (DMF) | Amide | Soluble[7] | Not Specified |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble[7] | Not Specified |
| Ethyl Acetate | Ester | Soluble[7] | Not Specified |
Stability of this compound
This compound is generally stable under neutral, anhydrous conditions and can be stored for extended periods at or below room temperature, preferably in a cool, dry place.[5] However, its stability is significantly compromised in the presence of acid or base, primarily due to the lability of the isopropylidene protecting groups.
Acid-Catalyzed Hydrolysis
The two isopropylidene groups of this compound are susceptible to acid-catalyzed hydrolysis, which proceeds via a carbocation intermediate. The 5,6-O-isopropylidene group is more labile and can be selectively cleaved under milder acidic conditions than the 1,2-O-isopropylidene group.[8][9] This selective deprotection is a key strategy in the synthesis of various glucose derivatives.
Degradation Pathway: this compound → 1,2-O-isopropylidene-α-D-glucofuranose → D-glucose
Mild acidic conditions, such as treatment with 40-75% acetic acid, can be employed for the selective removal of the 5,6-O-isopropylidene group.[8] Stronger acidic conditions will lead to the removal of both isopropylidene groups, yielding free D-glucose.
Base-Catalyzed Degradation
While generally more stable to basic conditions than acidic ones, this compound can degrade in the presence of strong bases. It has been noted to precipitate from aqueous solutions upon basification with sodium hydroxide (NaOH), suggesting potential instability or reaction.[3][4][5] The exact mechanism of degradation under basic conditions is not as well-documented as acid hydrolysis but may involve enolate formation and subsequent rearrangements or decomposition, especially at elevated temperatures.
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound (crystalline powder)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a shaker water bath
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Glassware for solvent evaporation (e.g., pre-weighed round-bottom flasks)
-
Rotary evaporator or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial. The amount should be more than what is expected to dissolve.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or on a magnetic stirrer at a constant, recorded temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow any undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed container (e.g., a round-bottom flask). This step is crucial to remove any undissolved microcrystals.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight of the dissolved solid is achieved.
-
Quantification: Weigh the container with the dried solid. The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).
Protocol for Assessing Stability (Acid-Catalyzed Hydrolysis)
This protocol describes a method to monitor the stability of this compound in an acidic solution using Thin Layer Chromatography (TLC).
Materials:
-
This compound
-
Solvent system (e.g., 9:1 Dichloromethane:Methanol)
-
Acidic solution (e.g., 50% aqueous acetic acid)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Staining solution (e.g., p-anisaldehyde stain or potassium permanganate stain)
-
Heat gun or hot plate
-
Reference standards: this compound and 1,2-O-isopropylidene-α-D-glucofuranose (if available)
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the acidic medium to be tested (e.g., 10 mg/mL in 50% acetic acid).
-
Reaction Monitoring: At time zero (t=0), spot a small amount of the freshly prepared solution onto a TLC plate. Also spot the reference standard of this compound.
-
Incubation: Incubate the solution at a controlled temperature (e.g., room temperature or 40°C).
-
Time-Point Sampling: At regular intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), take an aliquot of the reaction mixture and spot it onto the TLC plate alongside the initial time point and reference standards.
-
TLC Development: Develop the TLC plate in a chamber saturated with the chosen solvent system.
-
Visualization: After development, dry the plate and visualize the spots under UV light (if applicable) and then by staining with a suitable reagent and heating.
-
Analysis: Observe the disappearance of the this compound spot (higher Rf value) and the appearance of new, more polar spots corresponding to the hydrolysis products (e.g., 1,2-O-isopropylidene-α-D-glucofuranose and eventually D-glucose, which will have a much lower Rf value or remain at the baseline). The relative intensity of the spots over time provides a qualitative assessment of the rate of degradation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) would be employed.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Workflow for assessing the stability of this compound via TLC.
References
- 1. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 2. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 3. This compound | 582-52-5 [chemicalbook.com]
- 4. This compound CAS#: 582-52-5 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Thermo Scientific Chemicals this compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.nl]
- 7. synthose.com [synthose.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. scispace.com [scispace.com]
Introduction: The Chiral Pool and the Role of Diacetone-D-glucose
An In-depth Technical Guide to Diacetone-D-glucose as a Chiral Pool Starting Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific stereochemistry of a molecule is often critical to its biological activity and safety profile. Chiral pool synthesis is a powerful strategy that leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. Among these, carbohydrates stand out due to their high density of stereocenters.
This compound (DAG), formally known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a cornerstone of the carbohydrate chiral pool.[1][2] Derived from D-glucose, DAG is a versatile building block whose utility stems from a unique structural feature: the hydroxyl groups at the C-1, C-2, C-5, and C-6 positions are protected as stable isopropylidene acetals, leaving a single, free secondary hydroxyl group at the C-3 position.[3][4] This configuration allows for precise and selective chemical manipulation at C-3, making DAG an invaluable precursor for a vast array of complex, chiral molecules, including modified sugars, nucleosides, and intermediates for antiviral and anticancer therapies.[3] This guide provides a technical overview of the synthesis, reactivity, and application of this compound in asymmetric synthesis.
Physicochemical and Spectroscopic Data
This compound is a white crystalline powder.[5] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 582-52-5 | [1][4] |
| Molecular Formula | C₁₂H₂₀O₆ | [1][4] |
| Molecular Weight | 260.28 g/mol | [1][4][6] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 107-113 °C | [5] |
| Specific Rotation [α]ᴅ | -17° to -19° (c=2, H₂O) | [5] |
| Synonyms | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, D-Glucose diacetonide | [1][5][6] |
Synthesis of this compound
The standard preparation of DAG involves the acid-catalyzed reaction of D-glucose with acetone. To drive the reaction to completion, the water formed during the ketalization must be removed or sequestered.[7] Various acid catalysts, including sulfuric acid, iodine, and Lewis acids like boron trifluoride etherate, have been employed.[7][8][9] An improved method utilizes diketene or its acetone adduct to avoid the production of water, thus simplifying the process.[7]
Caption: General reaction scheme for the synthesis of this compound.
Comparison of Synthetic Yields
The yield of DAG can vary significantly depending on the chosen catalyst and reaction conditions.
| Catalyst / Method | Reported Yield | Reference(s) |
| Boron trifluoride-etherate / D-glucose + Acetone | 62% | [8] |
| Boron trifluoride-etherate / D-glucose + Diketene-acetone adduct | 58% - 63% | [7] |
| Iodine / D-glucose + Acetone | ~75% | [9] |
| Sulfuric Acid / D-glucose + Acetone | 90% (total yield after spray-drying mother liquor) |
Detailed Experimental Protocol: Synthesis via Boron Trifluoride-etherate
This protocol is adapted from a patented industrial process.[8]
-
Reaction Setup: A suitable autoclave or reaction vessel is flushed with a protective gas (e.g., nitrogen). 3.66 kg (20.32 mol) of anhydrous α-D-glucose is added to the vessel.
-
Reagent Addition: A mixture of 75 liters of acetone and 31 ml of boron trifluoride-diethylether complex is added to the glucose.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 85°C and 120°C, ensuring the pressure in the vessel reaches at least 2.5 bar (typically 2.5 to 5.5 bar). The reaction is maintained under these conditions with stirring.
-
Work-up: After the reaction is complete (monitored by TLC or other appropriate methods), the volatile components are distilled off. The quantity of distillate is replaced with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.
-
Neutralization and Extraction: The reaction mixture is cooled and evaporated down at 30-70°C. An aqueous base solution is added to neutralize the catalyst. The mixture is evaporated again and then extracted multiple times with dichloromethane.
-
Crystallization: The combined organic extracts are evaporated in vacuo. The resulting residue is mixed with cyclohexane and heated to approximately 70°C to dissolve.
-
Isolation: The solution is cooled slowly to 10°C and stirred for 2 hours to induce crystallization. The resulting crystalline solid is isolated by filtration, washed with cold cyclohexane, and dried under reduced pressure at 40°C.
Core Reactivity: The Selectivity of the C-3 Hydroxyl
The synthetic utility of DAG is centered on the selective reactivity of its single free secondary hydroxyl group at the C-3 position. This allows for a wide range of transformations, such as oxidation, etherification, esterification, and inversion, without the need for complex protection/deprotection sequences on the other hydroxyls.[4] Once the C-3 position is modified, the isopropylidene groups can be selectively removed. The 5,6-isopropylidene group is more acid-labile and can be cleaved under milder acidic conditions (e.g., aqueous acetic acid) to unmask the C-5 and C-6 hydroxyls, while the 1,2-isopropylidene group requires stronger conditions.[10][11]
Caption: Logical workflow of synthetic strategy using DAG.
Applications in Chiral Synthesis
As a Precursor for Modified Sugars: Synthesis of an L-Iduronate Donor
L-iduronic acid is a critical component of glycosaminoglycans like heparin sulfate.[10] this compound serves as an efficient starting material for the synthesis of L-iduronate donors, which are otherwise rare and expensive. The synthesis involves a C-5 epimerization, which is achieved through a multi-step sequence starting with modification of the C-3 hydroxyl of DAG.[10]
Caption: Experimental workflow for the synthesis of an L-Iduronate derivative.
Quantitative Data for L-Iduronate Synthesis [10]
| Step | Transformation | Reagents | Yield |
| 1 | Benzylation of 3-OH | NaH, BnBr, DMF | Quantitative |
| 2 | Selective Hydrolysis | 75% Acetic Acid | 88% |
| 3 | Oxidative Cleavage | NaIO₄, H₂O/DCM | 95% |
Experimental Protocol: Step 3 - Oxidative Cleavage of the Diol [10]
-
Dissolution: The diol product from Step 2 (0.43 g) is dissolved in a mixture of water (3 mL) and dichloromethane (DCM, 3 mL).
-
Oxidant Addition: Sodium periodate (NaIO₄, 0.63 g, 2.13 mmol) is added portion-wise to the stirred reaction mixture over 20 minutes.
-
Reaction: The mixture is stirred at 30°C for 1.5 hours.
-
Quenching & Filtration: Ethanol (5 mL) is added to quench the reaction. The precipitated salts are removed by filtration and washed with water.
-
Extraction & Isolation: The filtrate is extracted three times with DCM (10 mL each). The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the desired aldehyde product as a colorless syrup (0.36 g, 95% yield), which is typically pure enough for the next step without further purification.
As a Chiral Auxiliary: Asymmetric Synthesis of Dihydroquinoxalinones
This compound can be used as an effective chiral auxiliary. In this role, it is temporarily incorporated into a reactant molecule to direct the stereochemical outcome of a subsequent reaction. It is then cleaved to yield the enantiomerically enriched product. This has been successfully applied to the synthesis of dihydroquinoxalinones, which are important pharmacophores.[12] The process involves the stereoselective nucleophilic substitution of a DAG-α-bromo acetate with various 1,2-phenylenediamines.[12]
Quantitative Data for Dihydroquinoxalinone Synthesis [12]
The reaction of DAG-α-bromo-α-phenylacetate with substituted 1,2-phenylenediamines proceeds with high yields and excellent stereoselectivity.
| Entry | Phenylenediamine Substituent | Yield | Enantiomeric Ratio (er) |
| 1 | 4,5-dimethyl | 92% | 95:5 |
| 2 | 4-nitro | 85% | 96:4 |
| 3 | 4-fluoro | 65% | 97:3 |
| 4 | 4-chloro | 85% | 96:4 |
Experimental Protocol: Representative Asymmetric Synthesis [12]
-
Reactant Preparation: A solution of the diacetone-D-glucofuranosyl α-bromo acetate derivative (1 equivalent) is prepared in a suitable aprotic solvent.
-
Reagent Addition: To this solution are added the 1,2-phenylenediamine nucleophile (e.g., 4,5-dimethyl-o-phenylenediamine, ~1.1 equivalents), tetrabutylammonium iodide (TBAI, catalytic amount), and diisopropylethylamine (DIEA, ~1.5 equivalents).
-
Reaction: The mixture is stirred at room temperature for the required time (e.g., 18 hours), during which the nucleophilic substitution and subsequent intramolecular cyclization occur. The chiral auxiliary (DAG) is spontaneously removed during the work-up.
-
Work-up and Isolation: The reaction mixture is worked up using standard aqueous extraction procedures. The crude product is then purified by column chromatography to yield the enantiomerically enriched dihydroquinoxalinone.
As an Intermediate for Bioactive Molecules
The unique stereochemistry and reactivity of DAG make it a valuable precursor for a wide range of other bioactive molecules and complex natural products.
-
Enantiomerically Pure Sulfoxides: DAG has been used in a distinguished niche for the synthesis of enantiomerically pure sulfoxides, which are important in asymmetric synthesis and pharmaceuticals.[1]
-
Aza- and Thiosugars: By replacing the lactol ring oxygen with nitrogen or sulfur, novel aza- and thiosugars with potential therapeutic applications can be developed from DAG.[1]
-
Anticancer and Anti-HIV Precursors: As a readily available and inexpensive molecule from the chiral pool, DAG is a promising starting point for the total synthesis and drug design of potential anticancer and anti-HIV agents.[1][3]
-
Glycolysis Inhibitors: Fluorinated hexopyranose derivatives synthesized from DAG have been investigated as glycolysis inhibitors for the potential treatment of brain tumors.[4]
Conclusion
This compound is a powerful and versatile tool for the modern synthetic chemist. Its rigid, protected furanose structure provides a well-defined stereochemical scaffold, while its single, reactive C-3 hydroxyl group allows for highly selective and predictable chemical transformations. From the synthesis of complex carbohydrates like L-iduronates to its role as a detachable chiral auxiliary, DAG provides an economical and efficient entry point into the world of enantiomerically pure molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the synthetic potential of this compound is essential for the innovation of next-generation therapeutics and fine chemicals.
References
- 1. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 5. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 6. This compound | C12H20O6 | CID 7067560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 8. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 9. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to Diacetone-D-glucose: Synonyms, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diacetone-D-glucose, a versatile protected monosaccharide widely utilized in chemical synthesis and drug development. This document details its nomenclature, physicochemical properties, and key experimental procedures.
Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.
-
Systematic Name: 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose[1][2][3]
-
Common Synonyms:
-
IUPAC Name: 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1][2]dioxol-6-ol[4][10]
-
Other Identifiers:
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound, facilitating its use in experimental design and analysis.
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 110-111 °C |
| Boiling Point | 323.54 °C (rough estimate) |
| Optical Rotation | [α]²⁰/D = -17 ±2º (c=2 in H₂O) |
| Solubility | Slightly soluble in water. Soluble in chloroform, ethanol, hot ether, and acetone. The solubility in H₂O at 17.5 °C is 4.3%.[7] |
| Storage Conditions | Store at <-15°C, keep container well closed, and protect from light.[1] |
| ¹H NMR | A ¹H NMR spectrum is available and can be found in various databases.[4] |
| ¹³C NMR | ¹³C NMR spectral data has been recorded.[12] |
| Infrared (IR) Spectra | IR spectral data is available.[12] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a representative subsequent reaction are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of this compound from D-Glucose
This protocol describes the acid-catalyzed acetalation of D-glucose with acetone.
Materials:
-
Anhydrous α-D-(+)-glucose
-
Acetone
-
Boron trifluoride-diethylether complex
-
1% Sodium hydroxide solution
-
Dichloromethane
-
Cyclohexane
Procedure: [11]
-
Dissolve 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose and 26.5 g (300 mmol) of diketene in 1.1 liters of acetone in a stirred autoclave.
-
Add 0.85 g (5.2 mmol) of boron trifluoride-diethylether complex to the solution.
-
Heat the mixture to 90°C with stirring for approximately 4.5 hours.
-
After cooling to ambient temperature, filter the reaction solution.
-
Mix the filtrate with 350 ml of 1% sodium hydroxide solution.
-
Distill off the acetone in vacuo.
-
Extract the remaining residue three times with dichloromethane.
-
Combine the organic extracts and evaporate the solvent in vacuo.
-
Recrystallize the resulting residue from cyclohexane to obtain 1,2:5,6-diacetone-D-glucose as a colorless crystalline solid.
Synthesis of 3-O-Benzyl-1,2:5,6-O-di-isopropylidene-α-D-glucofuranose
This protocol details the benzylation of the free hydroxyl group at the C-3 position of this compound.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Benzyl bromide
-
Sodium hydride
Procedure: [9]
-
Dissolve this compound (15 g, 57.69 mmol) in DMF (144 mL).
-
Add benzyl bromide (10.09 mL, 86.53 mmol) to the reaction mixture and stir for 5 minutes.
-
Carefully add sodium hydride to the mixture.
-
After the reaction is complete, perform a standard aqueous workup.
-
Purify the crude product by column chromatography to yield 3-O-Benzyl-1,2:5,6-O-di-isopropylidene-α-D-glucofuranose.
Experimental and Logical Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Synthesis of this compound from D-Glucose.
Caption: Common derivatization pathways of this compound.
References
- 1. This compound [chembk.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound(582-52-5) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 582-52-5: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 582-52-5 [chemicalbook.com]
- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 11. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 12. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Diacetone-D-Glucose as a Protecting Group for Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone-D-glucose (DAG), systematically named 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a cornerstone protected carbohydrate intermediate in organic synthesis.[1] Its widespread use stems from the strategic protection of the 1,2- and 5,6-hydroxyl groups of D-glucose as stable isopropylidene ketals. This protection scheme leaves the C-3 hydroxyl group uniquely available for a multitude of selective chemical modifications, rendering DAG an invaluable chiral building block.[1][2] This attribute is particularly crucial in the synthesis of modified sugars, nucleoside analogs, and other complex, biologically active molecules.[2] The stability of the isopropylidene groups allows for a wide range of reactions to be performed on the unprotected hydroxyl group without affecting the protected positions.
Applications of this compound
This compound is a versatile starting material with numerous applications in synthetic chemistry:
-
Intermediate for Partially Substituted Sugars: The primary application of DAG is as a precursor to a variety of partially substituted glucose derivatives. The free 3-hydroxyl group can be readily functionalized, for example, by tosylation, acylation, or alkylation, to introduce desired functionalities.[3]
-
Chiral Pool Synthesis: As a readily available and inexpensive chiral molecule, DAG is an excellent starting material in the "chiral pool" approach to the enantioselective synthesis of natural products and pharmaceuticals.[2] Its inherent stereochemistry is leveraged to construct complex molecular architectures with high stereochemical control.
-
Synthesis of Rare Sugars: DAG serves as a key intermediate in the synthesis of rare sugars. For instance, it can be converted to 6-deoxy-L-idose and L-acovenose through a series of stereoselective reactions.[4]
-
Precursor for Bioactive Molecules: Its utility extends to the synthesis of potential drug candidates, including anti-cancer and anti-HIV agents.[2] It has also been employed in the creation of fluorinated hexopyranose glycolysis inhibitors for potential use in treating brain tumors.[1]
-
Synthesis of Glycoconjugates: The selective modification of the 3-hydroxyl group allows for the attachment of other molecular entities, leading to the formation of bioactive glycoconjugates.[3]
Quantitative Data Summary
The synthesis of this compound can be achieved under various conditions, with reported yields varying based on the catalyst, temperature, and reaction time. The following table summarizes quantitative data from different synthetic protocols.
| Catalyst | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. H₂SO₄ | D-glucose, Acetone | 25 | 12 | 75.6 | [5] |
| Conc. H₂SO₄ | Anhydrous glucose, Acetone | -80 | 0.75 | High (not specified) | [6] |
| Iodine | D-glucose, Acetone | 62 (reflux) | 5 | ~75 | [7] |
| BF₃-etherate | α-D-(+)-glucose, Diketene-acetone adduct, Acetone | 90 | 4.5 | 63 | [8] |
| Anhydrous CuSO₄ | D-glucose, Anhydrous acetone | Not specified | Not specified | 46 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (this compound)
This protocol is based on the acid-catalyzed reaction of D-glucose with acetone.
Materials:
-
D-glucose
-
Dry acetone
-
Concentrated sulfuric acid
-
1% Sodium hydroxide solution
-
Dichloromethane
-
Cyclohexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
To a solution of D-glucose (e.g., 5 g, 27.78 mmol) in dry acetone (250 ml) in a round-bottom flask, add concentrated sulfuric acid dropwise at 0°C with stirring.[10]
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by adding 1% sodium hydroxide solution until the pH is neutral.[8]
-
Filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.[8]
-
Extract the aqueous residue with dichloromethane (3 x 50 ml).[8]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the dried organic solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from cyclohexane to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a colorless crystalline solid.[8]
Protocol 2: Selective Deprotection of the 5,6-O-Isopropylidene Group
This protocol allows for the selective removal of the terminal isopropylidene group, yielding 1,2-O-isopropylidene-α-D-glucofuranose.
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Methanol
-
Weak acid cation exchange resin (e.g., Amberlite IR-120 H⁺)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (e.g., 4.0 g, 15.36 mmol) in methanol.[9]
-
Add a weak acid cation exchange resin to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the resin.
-
Wash the resin with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 1,2-O-isopropylidene-α-D-glucofuranose.
Protocol 3: Complete Deprotection to D-Glucose
This protocol describes the complete removal of both isopropylidene groups to regenerate D-glucose.
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Aqueous acetic acid (e.g., 80%) or dilute aqueous HCl
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle (optional)
-
Rotary evaporator
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in aqueous acetic acid or dilute HCl.
-
Stir the solution at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) if necessary.
-
Concentrate the solution under reduced pressure to remove the solvent and obtain D-glucose. Further purification may be required depending on the reaction conditions and desired purity.
Visualizations
Caption: Protection of D-Glucose to form this compound.
Caption: Workflow for DAG synthesis and deprotection.
Caption: Role of DAG in multi-step organic synthesis.
References
- 1. CAS 582-52-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
- 6. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 7. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 8. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 9. jps.usm.my [jps.usm.my]
- 10. 4.1. Synthesis of 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose (1) [bio-protocol.org]
Application Notes and Protocols for the Chemical Manipulation of the 3-Hydroxyl Group in Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as Diacetone-D-glucose (DAG), is a pivotal intermediate in pharmaceutical and fine chemical synthesis.[1] As a derivative of D-glucose, its utility stems from the protection of the hydroxyl groups at the 1,2 and 5,6 positions by isopropylidene groups, leaving a single, free secondary hydroxyl group at the C-3 position.[2][3] This unique structural feature makes DAG an invaluable chiral building block, allowing for precise and selective chemical modifications at the C-3 center. These modifications, including oxidation, etherification, esterification, and stereochemical inversion, are fundamental steps in the synthesis of a wide range of complex molecules, modified sugars, and nucleoside analogues used in drug discovery and development.[1]
This document provides detailed application notes and experimental protocols for the key chemical manipulations of the 3-hydroxyl group of this compound.
Caption: General workflow for modifying the 3-hydroxyl group of this compound.
Oxidation of the 3-Hydroxyl Group
Application Note: The oxidation of the 3-hydroxyl group of this compound yields 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose. This 3-keto derivative is a critical intermediate, most notably for the synthesis of D-allose through stereoselective reduction.[4] D-allose is a rare sugar with significant potential in pharmaceuticals due to its anti-cancer, anti-inflammatory, and immunosuppressant activities.[5] The oxidation allows for the flattening of the stereocenter at C-3, enabling subsequent nucleophilic attack from either face to generate different epimers.
Experimental Protocol: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose
This protocol is adapted from established methods for oxidizing secondary alcohols in carbohydrate chemistry.
-
Preparation : To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise over 15 minutes.
-
Activation : Stir the resulting mixture for an additional 30 minutes at -78 °C.
-
Substrate Addition : Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below -65 °C.
-
Reaction : Stir the reaction for 1-2 hours at -78 °C. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching : Add triethylamine (5.0 eq.) dropwise to the mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Workup : Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : The crude product can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure 3-keto derivative as a crystalline solid.
| Parameter | Value/Condition | Reference/Note |
| Starting Material | This compound | CAS: 582-52-5 |
| Oxidizing System | Swern Oxidation (DMSO, Oxalyl Chloride) | A common and mild method. |
| Temperature | -78 °C to Room Temperature | Critical for minimizing side reactions. |
| Typical Yield | 85-95% | Highly dependent on reaction conditions. |
| Product | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose | Key intermediate for D-allose.[4] |
Etherification of the 3-Hydroxyl Group
Application Note: Etherification serves as a robust method for protecting the 3-hydroxyl group. Common protecting groups like benzyl (Bn) or allyl (All) are introduced to prevent the hydroxyl group from reacting in subsequent synthetic steps. The choice of ether depends on the desired stability and the specific conditions required for its eventual removal. For instance, a benzyl ether is stable under a wide range of conditions but can be readily removed by hydrogenolysis.
Experimental Protocol: 3-O-Benzylation of this compound
This protocol is based on the procedure described by Dash et al.[6]
-
Preparation : To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Deprotonation : Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Alkylation : Add benzyl bromide (BnBr, 1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC indicates complete consumption of the starting material.
-
Quenching : Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by water.
-
Workup : Extract the mixture with ethyl acetate or diethyl ether. Combine the organic layers and wash with water and brine.
-
Isolation and Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude residue can be purified by silica gel column chromatography to afford the pure 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
| Reaction | Reagents | Solvent | Yield | Reference |
| 3-O-Benzylation | NaH, Benzyl Bromide | DMF | Quantitative | [6] |
| 3-O-Allylation | NaH, Allyl Bromide | THF/DMF | >90% | Standard procedure |
| 3-O-Methylation | NaH, Methyl Iodide | DMF | High | Standard procedure |
Inversion of Stereochemistry at C-3: The Mitsunobu Reaction
Application Note: The inversion of the C-3 stereocenter is a powerful transformation that converts the D-gluco configuration to the D-allo configuration. The Mitsunobu reaction is a classic and highly reliable method for achieving this with a clean inversion of stereochemistry (Sɴ2 mechanism).[7] The reaction couples the alcohol with an acidic nucleophile, such as benzoic acid, in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[8][9] The resulting ester (e.g., 3-O-benzoyl-diacetone-D-allose) can then be hydrolyzed to unmask the inverted hydroxyl group.
Caption: Synthetic pathways from this compound to Diacetone-D-allose.
Experimental Protocol: Mitsunobu Inversion of this compound
This protocol is a general procedure for the Mitsunobu reaction.[8]
-
Preparation : Dissolve this compound (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and a suitable carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution over 30 minutes. A color change and/or formation of a precipitate may be observed.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Isolation : Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired inverted ester, triphenylphosphine oxide, and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification : Purify the residue by column chromatography on silica gel. The byproducts can often be challenging to separate. Triphenylphosphine oxide can sometimes be precipitated from the crude mixture by adding a non-polar solvent like diethyl ether or a hexane/ether mixture and filtering.
-
Hydrolysis : Dissolve the purified ester in methanol and add a catalytic amount of sodium methoxide (NaOMe). Stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Final Workup : Neutralize the mixture with an acidic resin (e.g., Amberlyst 15) or by adding a few drops of acetic acid. Filter and concentrate the solution. The resulting crude Diacetone-D-allose can be further purified by chromatography if necessary.
| Parameter | Value/Condition | Note |
| Reagents | PPh₃, DIAD/DEAD, Carboxylic Acid | The pKa of the acid should generally be < 13. |
| Key Feature | Complete inversion of stereochemistry | Classic Sɴ2 displacement.[7] |
| Solvent | Anhydrous THF or Diethyl Ether | Must be anhydrous to prevent side reactions. |
| Byproducts | Triphenylphosphine oxide, Hydrazine derivative | Purification can be challenging. |
| Typical Yield | 60-85% (for the two steps) | Varies with substrate and nucleophile. |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. WO1988008000A1 - Process for specific synthesis of o-alkyl-3 d-glucose and products obtained by such process - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diacetone-D-glucose in the Synthesis of Modified Sugars: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a versatile and economically important chiral building block derived from D-glucose. Its utility in synthetic organic chemistry, particularly in the preparation of modified sugars and other complex chiral molecules, stems from the strategic protection of four of the five hydroxyl groups. The two isopropylidene groups render the 1,2- and 5,6-hydroxyls unavailable for reaction, leaving the C-3 hydroxyl group uniquely accessible for a wide range of chemical transformations. This feature makes this compound an invaluable starting material in drug discovery and development, where precise control of stereochemistry is paramount for therapeutic efficacy and safety.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various modified sugars, supported by quantitative data and visual diagrams of key synthetic pathways.
Key Applications:
-
Chiral Pool Synthesis: this compound serves as an excellent chiral synthon, providing a readily available source of chirality for the construction of complex, enantiomerically pure molecules.[2][4] This is crucial in the development of pharmaceuticals where specific stereoisomers are required for biological activity.
-
Precursor to Modified Sugars: The free C-3 hydroxyl group can be readily oxidized, reduced, alkylated, acylated, or subjected to nucleophilic substitution, allowing for the synthesis of a diverse array of rare and modified sugars such as L-idose, D-allose, and D-gulose.
-
Synthesis of Biologically Active Molecules: It is a key intermediate in the synthesis of various biologically active compounds, including nucleoside analogs, anti-cancer agents, and components of heparin sulfate.[1][4][5]
Synthetic Pathways and Transformations
The following diagrams illustrate key synthetic transformations starting from this compound.
Caption: Synthesis of D-Allofuranose derivative from this compound.
Caption: Pathway to L-Idose precursor from this compound.
Quantitative Data on Key Synthetic Transformations
The following tables summarize yields for common reactions starting from this compound, providing a comparative overview of different synthetic methods.
| Reaction | Product | Reagents/Conditions | Yield (%) | Reference |
| Preparation of this compound | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | D-glucose, Acetone, Boron trifluoride etherate | 62 | [6] |
| Preparation of this compound | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | D-glucose, Diketene-acetone adduct, Boron trifluoride etherate | 63 | [7] |
| Preparation of this compound | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | D-glucose, Acetone, Iodine | ~75 | [8] |
| Oxidation | 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | TEMPO, NaOCl, KBr, CH₂Cl₂ | 67 | [9] |
| Oxidation | 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | DMSO, Acetic anhydride | 62 (after reduction to allose) | [10] |
| Reduction | 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose | NaBH₄, CH₃OH | 90 | [9][11] |
| Selective Hydrolysis | 1,2-O-Isopropylidene-α-D-glucofuranose | 50% aqueous Acetic Acid | 80 | [12] |
| Benzylation of C-3 OH | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Benzyl bromide, NaH, DMF | Quantitative | [5] |
| Selective Hydrolysis (of 3-O-benzyl derivative) | 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 75% aqueous Acetic Acid | 88 | [5] |
| Oxidative Cleavage | 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-dialdofuranose | NaIO₄, H₂O, DCM | 95 | [5] |
Experimental Protocols
Protocol 1: Preparation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (this compound)
This protocol is adapted from a patented industrial process.[6]
Materials:
-
Anhydrous α-D-glucose
-
Acetone
-
Boron trifluoride-diethyl ether complex (BF₃·OEt₂)
-
Cyclohexane
-
Dichloromethane
Procedure:
-
In a reaction vessel flushed with an inert gas, place 3.66 kg (20.32 mol) of anhydrous α-D-glucose.
-
Add a mixture of 75 liters of acetone and 31 ml of boron trifluoride-diethyl ether complex.
-
Heat the reaction mixture in an autoclave under pressure (2.5 to 5.5 bar) at a temperature of 85°C to 120°C.
-
After the reaction is complete, cool the mixture and neutralize it.
-
Evaporate the acetone under reduced pressure.
-
Extract the residue with dichloromethane (3 x 13 L).
-
Combine the organic extracts and evaporate the solvent in vacuo.
-
To the resulting residue, add 22.5 liters of cyclohexane and heat to 70°C to dissolve.
-
Cool the solution to 10°C and stir for 2 hours to allow for crystallization.
-
Filter the crystalline solid, wash with cold cyclohexane, and dry under reduced pressure at 40°C.
-
This procedure yields approximately 3.28 kg (62% of theoretical) of this compound.[6]
Protocol 2: Oxidation of this compound to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose
This protocol utilizes a TEMPO-catalyzed oxidation, which is efficient and proceeds under mild conditions.[9]
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Potassium bromide (KBr)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
5% Sodium hypochlorite (NaOCl) solution
-
1M Hydrochloric acid (HCl)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Toluene
Procedure:
-
Dissolve 7 g (26.9 mmol) of this compound in 50 ml of CH₂Cl₂ in a three-neck reaction vessel.
-
Add 0.32 g (2.69 mmol) of KBr and 0.126 g (0.807 mmol) of TEMPO to the solution.
-
Stir the mixture at room temperature for 2-5 minutes.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Add 60 ml (40.27 mmol) of 5% NaOCl solution dropwise over 1 hour using a dropping funnel.
-
Monitor the reaction by TLC (1:2 Hexane/EtOAc, Rf = 0.46 for the product). The reaction should be complete after the addition of NaOCl.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 15 ml of 1M HCl and 15 ml of saturated Na₂S₂O₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual water, yielding approximately 4.7 g (67%) of the crude ketone, which is often pure enough for subsequent steps.[9]
Protocol 3: Reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose to 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose
This protocol describes the stereoselective reduction of the 3-keto derivative to the corresponding allofuranose.[9][11]
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose
-
Methanol (CH₃OH)
-
Sodium borohydride (NaBH₄)
Procedure:
-
Dissolve the crude ketone from Protocol 2 in methanol at 0°C.
-
Slowly add sodium borohydride in portions while maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or dilute acetic acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain 1,2:5,6-di-O-isopropylidene-α-D-allofuranose in high yield (typically around 90%).[9][11]
Protocol 4: Selective Hydrolysis of the 5,6-O-Isopropylidene Group
This protocol allows for the selective deprotection of the primary hydroxyl group.[12]
Materials:
-
This compound
-
50% aqueous acetic acid
Procedure:
-
Dissolve 3 g (8.56 mmol) of this compound in 30 ml of 50% aqueous acetic acid.
-
Stir the solution gently at room temperature for 8 hours.
-
Monitor the reaction progress by TLC (1:2 ethyl acetate/hexane), observing the conversion of the starting material to a slower-moving product.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography to yield 1,2-O-isopropylidene-α-D-glucofuranose as a crystalline solid (yield approximately 80%).[12]
Protocol 5: Inversion of Stereochemistry at C-3 via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols.[3][13]
General Procedure:
-
Dissolve this compound, a suitable acidic nucleophile (e.g., benzoic acid or a phthalimide), and triphenylphosphine in an anhydrous solvent such as THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF.
-
Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.
-
The reaction proceeds with a clean inversion of configuration at the C-3 position.
-
Work-up typically involves removal of the solvent and purification by column chromatography to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
-
Subsequent hydrolysis or other deprotection steps can then reveal the modified sugar with the inverted stereocenter.
References
- 1. goldbio.com [goldbio.com]
- 2. nbinno.com [nbinno.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 7. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 8. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 9. reposit.library.du.ac.bd:8080 [reposit.library.du.ac.bd:8080]
- 10. scispace.com [scispace.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Diacetone-D-glucose as a Versatile Intermediate in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diacetone-D-glucose (DAG), a crystalline powder derivative of D-glucose, serves as a pivotal intermediate in the synthesis of a wide array of complex pharmaceutical molecules.[1][2] Its utility stems from the protection of the 1,2- and 5,6-hydroxyl groups by isopropylidene moieties, which leaves the C-3 hydroxyl group accessible for precise chemical modifications.[1][3] This unique structural feature makes DAG an invaluable chiral building block for the synthesis of modified sugars and nucleosides, which are foundational in the development of novel therapeutics for a range of diseases, including diabetes, viral infections, and cancer.[1][3] Furthermore, its role in chiral pool synthesis allows for the creation of enantiomerically pure molecules, a critical factor in modern drug development where stereochemistry significantly impacts efficacy and safety.[1]
Key Applications and Synthetic Pathways
This compound is a versatile starting material for various classes of pharmaceuticals. Its strategic use allows for the introduction of chirality and desired functional groups in the target molecules.
1. Synthesis of Heparin Analogs:
This compound is a key precursor in the synthesis of L-iduronate donors, which are essential building blocks for the anticoagulant drug heparin and its analogs.[4] The synthesis involves a multi-step process that begins with the protection of the C-3 hydroxyl group, followed by selective deprotection and oxidation to form the desired L-iduronate structure.
Experimental Workflow: Synthesis of L-Iduronate Donor from this compound
Caption: Synthetic pathway from this compound to an L-Iduronate donor.
2. Synthesis of SGLT2 Inhibitors:
Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[5][6] While many syntheses of SGLT2 inhibitors like Dapagliflozin start from D-glucono-1,5-lactone, the structural similarity of this compound makes it a viable alternative starting material for the synthesis of the glucoside core of these drugs.[7][8] The synthesis would involve modification at the C-3 position, deprotection of the isopropylidene groups, and subsequent glycosylation.
Signaling Pathway: Mechanism of Action of SGLT2 Inhibitors
Caption: SGLT2 inhibitors block glucose reabsorption in the kidney.[2][6][9]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of an L-iduronate donor starting from this compound, as reported in the literature.[4]
| Step | Reaction | Reagents | Product | Yield (%) |
| 1 | Benzylation of C-3 OH | NaH, BnBr, DMF | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Quantitative |
| 2 | Selective Deprotection | 75% Acetic Acid | 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 88 |
| 3 | Oxidative Cleavage | NaIO₄, H₂O, DCM | 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-dialdose | 95 |
Experimental Protocols
Protocol 1: Synthesis of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose [4]
-
To a solution of this compound in DMF, add sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add benzyl bromide (BnBr) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product in quantitative yield.
Protocol 2: Selective Deprotection of the 5,6-O-Isopropylidene Group [4]
-
Dissolve 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in 75% aqueous acetic acid.
-
Stir the solution at room temperature for 8 hours.[10]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose in 88% yield.[4]
Protocol 3: Oxidative Cleavage to form an Aldehyde [4]
-
Dissolve 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose in a mixture of DCM and water.[4]
-
Add sodium periodate (NaIO₄) portion-wise to the vigorously stirred solution.[4]
-
Continue stirring at room temperature for 1.5 hours.[4]
-
After completion of the reaction (monitored by TLC), filter the reaction mixture to remove the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the aldehyde product in 95% yield.[4]
Protocol 4: Oxidation of the C-3 Hydroxyl Group (General Procedure using Dess-Martin Periodinane) [11][12]
-
Dissolve this compound in a chlorinated solvent such as dichloromethane or chloroform.[12]
-
Add Dess-Martin periodinane (1.1 equivalents) to the solution at room temperature.[11]
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir the mixture until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3-keto derivative.
Note: For acid-labile compounds, the reaction can be buffered with pyridine or sodium bicarbonate.[12]
Protocol 5: Swern Oxidation of the C-3 Hydroxyl Group (General Procedure) [13][14]
-
To a solution of oxalyl chloride in dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.
-
After stirring for 10 minutes, add a solution of this compound in dichloromethane dropwise.
-
Stir the reaction mixture for 20 minutes at -78 °C.
-
Add triethylamine to the mixture and stir for another 10 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Add water to quench the reaction and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 3-keto product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. blocksandarrows.com [blocksandarrows.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 6. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 13. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols: Synthesis of L-Iduronate Donors from Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-iduronic acid is a critical component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate. These complex polysaccharides play vital roles in numerous biological processes, including cell signaling, anticoagulation, and viral entry. The chemical synthesis of GAGs and their fragments for research and therapeutic development is a significant challenge, largely due to the difficulty in obtaining stereochemically pure L-iduronate building blocks. Diacetone-D-glucose, a readily available and inexpensive starting material derived from D-glucose, offers a convenient entry point for the synthesis of these valuable L-iduronate donors.[1][2] This document provides detailed application notes and experimental protocols for the multi-step synthesis of an L-iduronate donor, starting from this compound. The described pathway involves a key C5 epimerization to invert the stereochemistry from the D-gluco to the L-ido configuration.
Synthetic Strategy Overview
The overall strategy to synthesize an L-iduronate donor from this compound involves a sequence of protection, deprotection, oxidation, and stereochemical inversion steps. The key transformation is the inversion of the C5 stereocenter of the glucose backbone. A common approach involves the oxidation of the C6 hydroxyl group to an aldehyde, followed by a nucleophilic addition that proceeds with the desired stereoselectivity to establish the L-ido configuration. Subsequent functional group manipulations then lead to the desired L-iduronate donor, which can be used in glycosylation reactions to build complex oligosaccharides.
A concise route has been developed for the synthesis of L-ido sugars from diacetone α-D-glucose.[2] One scalable method involves the conversion of this compound to an L-ido cyanohydrin in four steps with a 76% overall yield.[2] Another approach converts diacetone-α-D-glucose into 1,6-anhydro-3-O-benzyl-β-L-idopyranose in six synthetic steps, achieving a 32% overall yield.[3]
Experimental Protocols
This section provides detailed step-by-step protocols for the key transformations in the synthesis of an L-iduronate donor from this compound.
Protocol 1: Benzylation of this compound (Compound 8)
This protocol describes the protection of the C3 hydroxyl group of this compound.
Materials:
-
This compound (Compound 7)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the benzylated product (Compound 8).[1]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Yield (%) | Reference |
| This compound | 260.28 | 1.0 | - | [1] |
| Sodium Hydride | 24.00 | 1.2 | - | [1] |
| Benzyl Bromide | 171.04 | 1.2 | - | [1] |
| Compound 8 | 350.39 | - | Quantitative | [1] |
Protocol 2: Regioselective Hydrolysis of the 5,6-O-Isopropylidene Group (Compound 9)
This protocol details the selective removal of the terminal isopropylidene protecting group.
Materials:
-
Benzylated this compound (Compound 8)
-
75% aqueous acetic acid (AcOH)
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
Dissolve the benzylated this compound (Compound 8) (1.0 eq) in 75% aqueous acetic acid.
-
Stir the solution at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene (3 x 20 mL) to remove residual acetic acid.
-
Purify the crude product by silica gel column chromatography to yield the diol (Compound 9).[1]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Yield (%) | Reference |
| Compound 8 | 350.39 | 1.0 | - | [1] |
| Compound 9 | 310.34 | - | 88 | [1] |
Protocol 3: Oxidative Cleavage to Aldehyde (Compound 10)
This protocol describes the formation of the key aldehyde intermediate.
Materials:
-
Diol (Compound 9)
-
Sodium periodate (NaIO₄)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diol (Compound 9) (1.0 eq) in a mixture of dichloromethane and water.
-
Cool the solution to 0 °C and add sodium periodate (1.1 eq) portion-wise.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to obtain the aldehyde (Compound 10), which is often used in the next step without further purification.[1]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Yield (%) | Reference |
| Compound 9 | 310.34 | 1.0 | - | [1] |
| Sodium Periodate | 213.89 | 1.1 | - | [1] |
| Compound 10 | 278.29 | - | Quantitative | [1] |
Protocol 4: Synthesis of the L-ido Adduct (Compound 11)
This protocol outlines the crucial C5 epimerization step.
Materials:
-
Tris(phenylthio)methane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (Compound 10)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tris(phenylthio)methane (1.5 eq) in anhydrous THF at -30 °C under an inert atmosphere, add n-butyllithium (1.5 eq) dropwise.
-
Stir the resulting deep red solution for 30 minutes at -30 °C.
-
Add a solution of the aldehyde (Compound 10) (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -30 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to give the L-ido adduct (Compound 11).[1]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Yield (%) | Reference |
| Aldehyde 10 | 278.29 | 1.0 | - | [1] |
| Tris(phenylthio)methane | 340.53 | 1.5 | - | [1] |
| n-Butyllithium | 64.06 | 1.5 | - | [1] |
| Compound 11 | 618.82 | - | 62 | [1] |
Visualizing the Synthesis
The following diagrams illustrate the key steps in the synthesis of an L-iduronate donor starting from this compound.
Caption: Synthetic pathway from this compound to an L-iduronate donor.
Caption: General experimental workflow for each synthetic step.
Conclusion
The protocols and data presented here provide a comprehensive guide for the synthesis of L-iduronate donors from the readily accessible starting material, this compound. This synthetic route offers a practical and scalable approach for obtaining these crucial building blocks, thereby facilitating research and development in the field of glycobiology and the synthesis of therapeutic GAG oligosaccharides. The detailed step-by-step instructions and tabulated quantitative data are intended to enable researchers to successfully replicate and adapt these procedures for their specific needs.
References
Application Notes and Protocols for Antibacterial Activity Studies of Diacetone-D-Glucose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study of diacetone-D-glucose derivatives as potential antibacterial agents. The information compiled herein is based on published research and is intended to guide researchers in the synthesis, characterization, and evaluation of these compounds.
Application Notes
Introduction to this compound Derivatives
This compound, a protected form of D-glucose, serves as a versatile starting material for the synthesis of various carbohydrate-based derivatives. Its two isopropylidene groups protect the hydroxyl groups at positions 1, 2, 5, and 6, leaving the hydroxyl group at C-3 available for selective modification. Further deprotection of the 5,6-O-isopropylidene group can also allow for modifications at the C-6 and C-5 positions. By introducing different functional groups, particularly acyl chains, at these positions, novel compounds with potential biological activities can be generated. Recent studies have highlighted the promising antibacterial properties of these derivatives, particularly against Gram-positive bacteria.
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of this compound derivatives is significantly influenced by the nature and position of the acyl substituents. Key observations from various studies include:
-
Acyl Chain Length: The length of the fatty acid chain attached to the glucose scaffold plays a crucial role in antibacterial efficacy.
-
Position of Substitution: Modifications at the C-3, C-5, and C-6 positions have been shown to yield compounds with notable antibacterial activity.
-
Gram-Selectivity: Many acylated this compound derivatives exhibit greater activity against Gram-positive bacteria compared to Gram-negative bacteria. This is likely due to the differences in the cell wall structure between these two types of bacteria.
Proposed Mechanism of Action
The primary proposed mechanism of antibacterial action for lipophilic sugar derivatives, such as acylated this compound, involves the disruption of the bacterial cell membrane. The amphiphilic nature of these molecules, with a hydrophilic sugar head and a lipophilic acyl tail, allows them to intercalate into the phospholipid bilayer of the bacterial cell membrane. This insertion can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Data Presentation
The following tables summarize the quantitative antibacterial activity of selected this compound derivatives from a study by Hassan et al. (2013). The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are presented for a panel of human pathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL) [1]
| Compound | Derivative | S. aureus | S. epidermidis | S. typhi | E. coli | S. viridans |
| C1 | 3-O-Tosyl-1,2:5,6-bis-O-isopropylidene-α-D-glucofuranose | 102.11 | 91.90 | 125.11 | 140.23 | 110.11 |
| C2 | 3-O-Benzoyl-1,2:5,6-bis-O-isopropylidene-α-D-glucofuranose | 120.14 | 100.11 | 145.11 | 155.12 | 130.14 |
| C3 | 3-O-Acetyl-1,2:5,6-bis-O-isopropylidene-α-D-glucofuranose | 150.11 | 130.14 | 165.14 | 171.14 | 160.11 |
| C4 | 3-O-Pentanoyl-1,2:5,6-bis-O-isopropylidene-α-D-glucofuranose | 115.11 | 98.11 | 135.11 | 148.11 | 125.11 |
| C5 | 3-O-Lauroyl-1,2:5,6-bis-O-isopropylidene-α-D-glucofuranose | 95.11 | 91.90 | 110.11 | 130.11 | 100.11 |
| Ampicillin | (Standard) | 0.80 | 0.76 | 0.95 | 1.10 | 0.85 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives (µg/mL) [1]
| Compound | Derivative | S. aureus | S. epidermidis | S. typhi | E. coli | S. viridans |
| C1 | 3-O-Tosyl-1,2:5,6-bis-O-isopropylidene-α-D-glucofuranose | 195.11 | 170.99 | 240.11 | 260.11 | 210.11 |
| C2 | 3-O-Benzoyl-1,2:5,6-bis-O-isopropylidene-α-D-glucofuranose | 230.14 | 190.11 | 270.11 | 290.12 | 250.14 |
| C3 | 3-O-Acetyl-1,2:5,6-bis-O-isopropylidene-α-D-glucofuranose | 280.11 | 250.14 | 310.14 | 334.47 | 300.11 |
| C4 | 3-O-Pentanoyl-1,2:5,6-bis-O-isopropylidene-α-D-glucofuranose | 210.11 | 185.11 | 255.11 | 275.11 | 235.11 |
| C5 | 3-O-Lauroyl-1,2:5,6-bis-O-isopropylidene-α-D-glucofuranose | 180.11 | 170.99 | 200.11 | 240.11 | 190.11 |
| Ampicillin | (Standard) | 1.50 | 1.45 | 1.80 | 2.10 | 1.60 |
Experimental Protocols
Protocol 1: Synthesis of 3,5,6-tri-O-acyl-1,2-O-isopropylidene-α-D-glucofuranose
This protocol is adapted from the work of Kawsar et al. (2013) and describes the general procedure for the acylation of 1,2-O-isopropylidene-α-D-glucofuranose.
Materials:
-
1,2-O-isopropylidene-α-D-glucofuranose
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Acylating agent (e.g., acetic anhydride, pentanoyl chloride, lauroyl chloride)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, n-hexane)
Procedure:
-
Dissolve 1,2-O-isopropylidene-α-D-glucofuranose (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (3-4 equivalents) to the solution and stir at room temperature.
-
Slowly add the desired acylating agent (3-4 molar equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to obtain the pure tri-O-acyl derivative.
-
Characterize the final product using spectroscopic methods such as FTIR and ¹H-NMR.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol follows the general guidelines for broth microdilution susceptibility testing.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ampicillin)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Plates:
-
Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.
-
Prepare similar dilutions for the standard antibiotic as a positive control.
-
Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Synthetic pathway for acylated this compound derivatives.
Caption: Proposed mechanism of antibacterial action.
References
Application Notes and Protocols: Synthesis of Diacetone-D-glucose Chalcogenophosphinates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Diacetone-D-glucose (DAG) chalcogenophosphinates. The described method offers a concise route to optically active chalcogenophosphinates incorporating a glucose moiety, which are of interest in medicinal chemistry and drug development.
Introduction
This compound is a readily available and versatile starting material in carbohydrate chemistry. The introduction of a chalcogenophosphinate group onto the DAG scaffold can lead to novel compounds with potential biological activities. The synthesis is achieved through an oxidative cross-coupling reaction, specifically a Todd-Atherton-like reaction, between secondary phosphine chalcogenides and the free hydroxyl group of this compound. This method provides a straightforward approach to these valuable compounds in moderate to good yields.
Quantitative Data Summary
The synthesis of three this compound chalcogenophosphinates (2a-c) has been reported, with yields ranging from 42% to 79%. The reaction times vary depending on the specific secondary phosphine chalcogenide used.[1]
| Entry | Secondary Phosphine Chalcogenide | Product | Reaction Time (h) | Isolated Yield (%) |
| 1 | Diphenylphosphine oxide (1a) | This compound Diphenylphosphinate (2a) | 4 | 42 |
| 2 | Bis(2-phenylethyl)phosphine sulfide (1b) | This compound Bis(2-phenylethyl)thiophosphinate (2b) | 24 | 56 |
| 3 | Bis(2-phenylethyl)phosphine selenide (1c) | This compound Bis(2-phenylethyl)selenophosphinate (2c) | 20 | 79 |
Structural Data for this compound Bis(2-phenylethyl)selenophosphinate (2c):
An ORTEP diagram of the molecular structure of compound 2c reveals the following selected bond lengths and angles:
| Bond | Length (Å) | Angle | Degrees (°) |
| P=Se | 2.0963(16) | Se-P-O | 108.60(7) |
| P-O | 2.127(2) | Se-P-C | 113.8(2) and 116.1(2) |
| P-C | 1.804(5) and 1.815(5) | O-P-C | 105.2(2) and 106.4(2) |
| C-P-C | 106.0(2) |
Experimental Protocols
The following protocols are based on the reported synthesis of this compound chalcogenophosphinates.[1][2]
Materials and Methods
-
Reagents:
-
This compound (DAG)
-
Secondary phosphine chalcogenides (e.g., Diphenylphosphine oxide, Bis(2-phenylethyl)phosphine sulfide, Bis(2-phenylethyl)phosphine selenide)
-
Carbon tetrachloride (CCl4), analytical grade
-
Triethylamine (Et3N), freshly distilled
-
Argon gas (for inert atmosphere)
-
-
Apparatus:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography columns
-
General Synthesis Procedure for this compound Chalcogenophosphinates (2a-c)
-
To a solution of the respective secondary phosphine chalcogenide (1.0 mmol) in carbon tetrachloride (5 mL), add triethylamine (1.1 mmol).
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture at 70°C under an argon atmosphere with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time will vary depending on the substrate (see table above).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound chalcogenophosphinate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound chalcogenophosphinates.
Caption: General workflow for the synthesis of this compound chalcogenophosphinates.
Plausible Reaction Mechanism
A plausible mechanism for the Todd-Atherton-like reaction is depicted below, showcasing the key intermediates.
Caption: Plausible mechanism for the Todd-Atherton-like reaction.
References
Application Notes: The Role of Diacetone-D-glucose in the Synthesis of Glycolysis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic reprogramming of cancer cells, characterized by a heightened reliance on glycolysis even in the presence of oxygen (the Warburg effect), has emerged as a critical target for novel anticancer therapeutics.[1] Glycolysis inhibitors disrupt this fundamental energy pathway, leading to ATP depletion and cell death, particularly in tumor microenvironments.[2][3] 2-Deoxy-D-glucose (2-DG) and its fluorinated analogs are prominent examples of such inhibitors.[4][5] They act as mimics of D-glucose, causing competitive inhibition of key glycolytic enzymes.[6]
The synthesis of these complex and stereospecific glucose analogs requires a versatile and reliable starting material. Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose), a derivative of D-glucose, serves as an ideal chiral building block for this purpose.[7] Its utility stems from the strategic protection of four of the five hydroxyl groups by two isopropylidene acetals, leaving the C-3 hydroxyl group uniquely available for selective chemical modification.[8] This allows for the precise introduction of functionalities, such as fluorine or other moieties, to create potent glycolysis inhibitors.[8] These notes provide an overview of the application of this compound in this context and detailed protocols for synthesis.
Principle of Application
This compound is a partially protected sugar locked in the furanose form.[8] The isopropylidene groups at the 1,2 and 5,6 positions are stable under various reaction conditions but can be removed under acidic hydrolysis.[9] The free hydroxyl group at the C-3 position is the key to its utility, providing a reactive site for a wide range of chemical manipulations including alkylation, acylation, oxidation, and stereo-inversion.[8]
This selective reactivity allows for a streamlined synthetic pathway to glucose analogs:
-
Modification at C-3: The desired functional group (e.g., a precursor to a fluorine atom) is introduced at the C-3 position of the this compound scaffold.
-
Modification at other positions (Optional): If necessary, the 5,6-isopropylidene group can be selectively removed, allowing for further modifications at these positions.[9]
-
Deprotection: The isopropylidene protecting groups are removed to yield the final, biologically active glycolysis inhibitor.[10]
This strategy has been successfully employed to create fluorinated hexopyranose glycolysis inhibitors, which are valuable in the research and treatment of tumors.[8]
Experimental Data and Protocols
Quantitative Data: Efficacy of Glycolysis Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various glucose analog inhibitors against different cancer cell lines. While not all compounds listed were explicitly synthesized from this compound in the cited studies, their structures are representative of the types of molecules that can be accessed using this precursor.
| Inhibitor Compound | Target Cell Line | Incubation Time | IC50 Value | Reference |
| 2-Deoxy-D-glucose (2-DG) | U-87 (Glioblastoma) | 48 h | 20 mM | [11] |
| 2-Deoxy-D-glucose (2-DG) | U-87 (Glioblastoma) | 72 h | 5 mM | [11] |
| 2-Deoxy-D-glucose (2-DG) | U-251 (Glioblastoma) | 48 h | 12 mM | [11] |
| 2-Deoxy-D-glucose (2-DG) | U-251 (Glioblastoma) | 72 h | 5 mM | [11] |
| 4-fluoro-D-GlcNAc | A2780 (Ovarian) | 24 h | 78 µM | [12] |
| 3-fluoro-D-GlcNAc | A2780 (Ovarian) | 24 h | 84 µM | [12] |
| 3-fluoro-D-galactosamine analog | PC-3 (Prostate) | 24 h | 28 µM | [12] |
| 4-fluoro-D-galactosamine analog | PC-3 (Prostate) | 24 h | 54 µM | [12] |
| 3-Bromopyruvate (3-BP) | Primary Rat Astrocytes | 4 h | ~100 µM (Viability) | [13] |
| 3-Bromopyruvate (3-BP) | Primary Rat Astrocytes | 30 min | ~30 µM (GAPDH Activity) | [13] |
Visualizations and Pathways
Synthetic Workflow
The general workflow for synthesizing a glycolysis inhibitor from D-glucose via the this compound intermediate involves three main stages: protection, modification, and deprotection.
Caption: Synthetic workflow from D-glucose to a glycolysis inhibitor.
Mechanism of Action: Glycolysis Inhibition
Glucose analogs synthesized from this compound primarily target the first committed step of glycolysis, catalyzed by the enzyme Hexokinase (HK).
Caption: Inhibition of Hexokinase (HK) and PGI by a glucose analog.
Detailed Experimental Protocols
Protocol 1: Synthesis of a 3-O-Modified this compound Derivative (Example: 3-O-Benzylation)
This protocol describes a general method for modifying the C-3 hydroxyl group of this compound, using benzylation as an example. This step is foundational for creating a variety of analogs.[9]
Materials:
-
This compound (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.2 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Protocol 2: Deprotection of Isopropylidene Groups to Yield the Final Analog
This protocol describes the acidic hydrolysis required to remove the two isopropylidene protecting groups, revealing the final glucose analog.[10]
Materials:
-
3-O-Modified this compound derivative (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Water
-
Methanol (MeOH)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Reaction Setup: Dissolve the protected sugar derivative (1.0 eq) in a mixture of TFA and water (e.g., a 9:1 or 1:1 v/v solution). The concentration should be carefully chosen based on the substrate's stability. A milder alternative is using an acidic resin like Amberlite IR-120 in methanol.[10]
-
Hydrolysis: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot. This may take anywhere from 2 to 24 hours.
-
Neutralization and Workup:
-
For TFA/Water: Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated NaHCO3 solution at 0 °C until effervescence ceases (pH ~7-8).
-
For Acidic Resin: Filter off the resin and wash it with methanol.
-
-
Concentration: Concentrate the aqueous solution under reduced pressure to remove the organic solvent and some of the water.
-
Purification: The resulting aqueous residue containing the deprotected sugar can be purified by methods such as recrystallization, lyophilization, or column chromatography (e.g., using a C18 reverse-phase column or silica gel with a polar eluent system like dichloromethane/methanol) to yield the pure final product.
Safety Note: Always handle reagents like sodium hydride, benzyl bromide, and trifluoroacetic acid in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving NaH are highly exothermic and produce flammable hydrogen gas.
References
- 1. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition of glycolysis disrupts cellular antioxidant defense and sensitizes HepG2 cells to doxorubicin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. chemsynlab.com [chemsynlab.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-bromopyruvate inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diacetone-D-glucose
Welcome to the technical support center for the synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
A1: The most frequently used catalysts are strong protic acids like sulfuric acid, or Lewis acids. Iodine is also a common catalyst for this reaction.[1][2] The choice of catalyst can influence reaction time, temperature, and the formation of by-products.
Q2: Why is it crucial to use anhydrous (dry) reagents and solvents?
A2: The reaction to form the isopropylidene acetal from D-glucose and acetone produces water as a byproduct.[2] According to Le Chatelier's principle, the presence of water in the reaction mixture can inhibit the forward reaction and promote the reverse reaction (hydrolysis), thus reducing the yield of this compound.
Q3: What are the typical yields for this synthesis?
A3: Yields can vary significantly depending on the specific protocol, including the catalyst used, reaction time, and temperature. Reported yields are often in the range of 60-75%, although with careful optimization, yields as high as 95% have been claimed.[3][4]
Q4: Can this compound be hydrolyzed back to a mono-acetonated form?
A4: Yes, the 5,6-O-isopropylidene group can be selectively hydrolyzed under mild acidic conditions, such as using aqueous acetic acid, to yield 1,2-O-isopropylidene-α-D-glucofuranose.[5] In some cases, this hydrolysis can be an undesired side reaction during the synthesis or workup.[4]
Q5: What are some common applications of this compound?
A5: this compound is a versatile intermediate in organic synthesis. The free hydroxyl group at the C-3 position allows for a variety of chemical modifications. It serves as a precursor for the synthesis of many partially substituted sugars, bioactive molecules, and drugs, including anti-cancer and anti-HIV agents.[6][7]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield of this compound, or the reaction is not proceeding. What could be the cause?
A: Several factors could contribute to a low yield. Consider the following:
-
Presence of Water: Ensure that your D-glucose is anhydrous and your acetone is dry. The presence of water will inhibit the reaction.
-
Ineffective Catalyst: Your catalyst may be old or inactive. For instance, if using sulfuric acid, ensure it is concentrated.
-
Insufficient Reaction Time or Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Reaction times can range from a few hours to over 24 hours depending on the conditions.[3][8]
-
Premature Hydrolysis: During the workup, exposure to acidic conditions for a prolonged period can cause hydrolysis of the product. Neutralize the reaction mixture promptly after completion.
Problem 2: Formation of a Dark Brown or Tarry Substance
Q: My reaction mixture has turned dark brown and is producing a tar-like substance. What is happening and how can I prevent it?
A: This is likely due to caramelization of the glucose or side reactions like the self-condensation of acetone, which can be promoted by strong acids and high temperatures.[1][2]
-
To Prevent This:
-
Control the Temperature: Avoid excessive heating. Maintain the recommended temperature for your specific protocol.
-
Catalyst Concentration: Use the minimum effective amount of catalyst. Excessively strong acidic conditions can accelerate the formation of by-products.
-
Reaction Time: Do not let the reaction run for an excessively long time, as this can lead to decomposition.
-
Problem 3: Difficulty in Product Purification and Crystallization
Q: I am having trouble purifying the final product. It is an oil that won't crystallize, or it is contaminated with by-products.
A: Purification of this compound can be challenging due to its solubility and the presence of similar by-products.
-
Removal of By-products: Tarry by-products from acetone self-condensation can interfere with crystallization.[1] An extraction workup, for example with dichloromethane or cyclohexane, can help remove these impurities.[1][2]
-
Crystallization Solvent: The choice of solvent for recrystallization is crucial. Cyclohexane and diethyl ether are commonly used.[1][9]
-
Residual Solvents: Ensure all solvents from the workup, particularly water, are thoroughly removed before attempting crystallization.
-
Chromatography: If recrystallization fails, column chromatography on silica gel may be necessary to obtain a pure product.
Experimental Protocols
Below is a representative protocol for the synthesis of this compound using iodine as a catalyst.
Materials:
-
D-glucose (anhydrous)
-
Acetone (anhydrous)
-
Iodine
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate
-
Hexane or Cyclohexane for recrystallization
Procedure:
-
To a stirred suspension of anhydrous D-glucose in anhydrous acetone, add a catalytic amount of iodine.
-
Heat the mixture to reflux (around 62°C) and maintain for approximately 5 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of D-glucose), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove the excess iodine. The brown color of the solution will disappear.
-
Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from hexane or cyclohexane to yield pure this compound as a white crystalline solid.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound.
| Catalyst | Reagent Ratio (D-glucose:Iodine:Acetone) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Iodine | 1 : 0.15 : 122.5 | 62 | 5 | ~75 | [3] |
| Boron trifluoride-diethylether | 1 : 0.017 : 3.6 (molar ratio glucose:catalyst:diketene in acetone) | 90 | 4.5 | 63 | [1] |
| Sulfuric Acid | 1 : 0.012 : 9 (molar ratio) | -80 | 0.75 | 80-90 | [4] |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 4. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 7. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 582-52-5 [chemicalbook.com]
Technical Support Center: Optimizing Diacetone-D-glucose Preparation
Welcome to the technical support center for the synthesis of Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis of this compound involves the reaction of D-glucose with acetone in the presence of an acid catalyst. This reaction, known as acetalation or ketalization, protects two pairs of hydroxyl groups on the glucose molecule with isopropylidene groups, leading to the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1][2] To achieve high yields, the water generated during the reaction must be removed.[1][3]
Q2: What are the most common catalysts used for this reaction?
A variety of acid catalysts can be used, including:
-
Brønsted acids: Concentrated sulfuric acid is a traditional and effective catalyst.[1][2]
-
Lewis acids: Boron trifluoride etherate, aluminum halides, tin salts, and halides of rare earths are also commonly employed.[1][2][3] Boron trifluoride-diethylether complex is noted to be particularly efficient.[3]
-
Other catalysts: Iodine has also been demonstrated as an effective catalyst for this synthesis.[4]
Q3: How can the water produced during the reaction be removed?
The removal of water is crucial for driving the reaction towards the product and achieving high conversion.[1][3] This can be accomplished by:
-
Using a dehydrating agent: Anhydrous copper(II) sulfate can be added to the reaction mixture to sequester the water as it is formed.[5]
-
Azeotropic distillation: Although it can increase the reactor volume and potentially lower the reaction temperature, using a solvent that forms an azeotrope with water can be a method for its removal.[3]
-
Using a large excess of acetone: A large excess of acetone can help to drive the equilibrium towards the product side.
Q4: What are the typical reaction temperatures and times?
Reaction conditions can vary significantly depending on the catalyst and setup:
-
With sulfuric acid and acetone, the reaction can be stirred at room temperature for several hours.[5]
-
Using boron trifluoride etherate in a sealed autoclave, the reaction is typically heated to temperatures between 80°C and 130°C for about 4.5 hours.[1][3]
-
When using iodine as a catalyst, refluxing at 62°C for 5 hours has been shown to be effective.[4]
Q5: What are some common side reactions or byproducts?
The primary side reactions include the formation of monoacetone glucose and the potential for caramelization of the glucose, especially under harsh acidic conditions or at high temperatures.[3] Incomplete reaction will also result in the presence of unreacted D-glucose.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Presence of water in the reaction mixture. - Suboptimal catalyst concentration. - Insufficient reaction time or temperature. | - Ensure anhydrous conditions by using dry acetone and glucose. - Add a dehydrating agent like anhydrous copper(II) sulfate.[5] - Optimize the molar ratio of reactants and catalyst (see data tables below). - Increase reaction time or temperature according to the chosen protocol. |
| Formation of a Dark, Tarry Substance (Caramelization) | - Reaction temperature is too high. - Catalyst concentration is too high or the acid is too strong for the conditions. | - Lower the reaction temperature. - Reduce the amount of catalyst or consider using a milder catalyst. |
| Product is difficult to crystallize | - Presence of impurities, such as monoacetone glucose or unreacted starting materials. - Incorrect solvent for recrystallization. | - Ensure the reaction has gone to completion. - Purify the crude product using column chromatography before crystallization. - Recrystallize from a suitable solvent such as cyclohexane or methanol.[1] |
| Reaction is very slow or does not start | - Inactive catalyst. - Low reaction temperature. - Poor mixing of the heterogeneous reaction mixture. | - Use fresh or properly stored catalyst. - Increase the reaction temperature.[4] - Ensure vigorous stirring to suspend the D-glucose in the acetone. |
Experimental Protocols & Data Presentation
Detailed Methodologies
Method 1: Sulfuric Acid Catalysis [5]
-
Suspend D-glucose (e.g., 5 g, 27.78 mmol) in dry acetone (250 mL).
-
With vigorous stirring at room temperature, add concentrated sulfuric acid (1.2 mL).
-
Continue stirring at room temperature for 6 hours.
-
Add anhydrous copper(II) sulfate (15 g) and continue stirring for another 8 hours, then leave overnight.
-
Neutralize the reaction mixture.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the product from cyclohexane to yield pure this compound.
Method 2: Boron Trifluoride Etherate Catalysis [3]
-
In a reaction vessel flushed with a protective gas, combine anhydrous α-D-glucose (e.g., 3.66 kg, 20.32 mol) with a mixture of acetone (75 L) and boron trifluoride-diethylether complex (31 mL).
-
Heat the reaction mixture in an autoclave to a temperature in the range of 80°C to 120°C, under a pressure of at least 2.5 bar.
-
Distill off the volatile components and replace the distillate with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.
-
Cool the reaction mixture and evaporate it down at a temperature between 30°C and 70°C.
-
Mix the residue with an aqueous base solution.
-
Evaporate the mixture again under reduced pressure.
-
Extract the product with an organic solvent like dichloromethane.
-
Combine the extracts, evaporate the solvent, and recrystallize the residue from cyclohexane.
Method 3: Iodine Catalysis [4]
-
Combine D-glucose, iodine, and acetone in a molar ratio of 1:0.15:122.5.
-
Heat the mixture under reflux at 62°C for 5 hours.
-
After the reaction, cool the mixture and process it to isolate the product.
-
This method has been reported to yield close to 75% of this compound.[4]
Quantitative Data Summary
| Catalyst | Reactant Ratios (molar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | D-glucose:Acetone:H₂SO₄ (approx. 1:124:1) | Room Temp | 14 | 54 | [5] |
| BF₃·OEt₂ | α-D-glucose:Acetone:BF₃·OEt₂ (approx. 1:50:0.015) | 80 - 120 | - | 62 | [3] |
| BF₃·OEt₂ / Diketene | α-D-glucose:Diketene:BF₃·OEt₂ (1:1:0.017) in Acetone | 90 | 4.5 | 63 | [1] |
| Iodine | D-glucose:Iodine:Acetone (1:0.15:122.5) | 62 | 5 | ~75 | [4] |
Visualizations
Experimental Workflow
References
- 1. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. This compound CAS 582-52-5|Protected Sugar Intermediate [benchchem.com]
- 3. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 5. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Purification of Diacetone-D-glucose by Recrystallization from Cyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of diacetone-D-glucose via recrystallization from cyclohexane. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this purification technique.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the recrystallization of this compound from cyclohexane.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not supersaturated. - The solution is supersaturated but requires nucleation: Lack of a nucleation site for crystal growth to begin. | - Reduce solvent volume: Gently heat the solution to evaporate some of the cyclohexane and then allow it to cool again. - Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or add a small "seed" crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - Low melting point of the compound: The compound is coming out of solution at a temperature above its melting point. - High concentration of impurities: Impurities can lower the melting point of the mixture. | - Re-dissolve and cool slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional cyclohexane. Allow the solution to cool very slowly. - Use a seed crystal: Adding a seed crystal at a temperature just above the "oiling out" point can sometimes promote direct crystallization. |
| Formation of very fine or powdery crystals. | - Rapid cooling: The solution was cooled too quickly, leading to rapid precipitation instead of crystal growth. | - Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slower cooling encourages the growth of larger, purer crystals. |
| Low yield of recovered crystals. | - Incomplete crystallization: Not all of the dissolved product has crystallized out of solution. - Premature crystallization during hot filtration: The product crystallized on the filter paper or in the funnel. - Excessive washing: Too much cold solvent was used to wash the crystals, leading to some of the product dissolving. | - Cool for a longer period: Ensure the solution has been adequately cooled in an ice bath to maximize crystal formation. - Use a pre-heated funnel: Pre-heat the funnel before hot filtration to prevent the solution from cooling and crystallizing prematurely. - Minimize washing: Wash the crystals with a minimal amount of ice-cold cyclohexane. |
| Crystals are colored or appear impure. | - Colored impurities are present in the crude material. | - Use activated carbon: Before the hot filtration step, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be sure to filter out the carbon along with any other insoluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
While other solvents can be used, cyclohexane is commonly cited in literature for the recrystallization of this compound.[1][2][3][4] It is a good solvent for this purpose because this compound is soluble in hot cyclohexane and has low solubility at cooler temperatures, which is the ideal characteristic for a recrystallization solvent.
Q2: What is a typical yield for this recrystallization?
Reported yields for the recrystallization of this compound from cyclohexane can vary, but are generally in the range of 58% to 63%.[1]
Q3: At what temperature should I dissolve the this compound in cyclohexane?
You should heat the cyclohexane to its boiling point (approximately 81°C) and add it to the this compound until it is fully dissolved. Some protocols suggest heating the mixture to a temperature in the range of 65°C to 80°C.[2]
Q4: To what temperature should I cool the solution to induce crystallization?
For optimal crystal formation, it is recommended to cool the solution to around 10°C.[2] Some procedures also suggest further cooling to between 2°C and 4°C.[5]
Q5: My this compound is not dissolving in the hot cyclohexane. What should I do?
If the this compound is not dissolving, you may need to add more hot cyclohexane in small increments until a clear solution is obtained. Ensure the solvent is at or near its boiling point.
Quantitative Data
The following table summarizes key quantitative data for the recrystallization of this compound from cyclohexane based on available literature.
| Parameter | Value | Reference(s) |
| Melting Point of this compound | 109-113 °C | [6][7] |
| Heating Temperature for Dissolution | 65-80 °C (specifically 70°C in one instance) | [2][8] |
| Cooling Temperature for Crystallization | ~10 °C | [2][8] |
| Further Cooling Temperature | 2-4 °C | [5] |
| Reported Yields | 53% - 63% | [1][5] |
Experimental Protocol
Below is a detailed methodology for the purification of this compound by recrystallization from cyclohexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat cyclohexane to its boiling point. Add the hot cyclohexane to the flask containing the this compound in small portions, with swirling, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a clear solution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new receiving flask to prevent premature crystallization. Filter the hot solution to remove the activated carbon and any other solid impurities.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-insulating surface. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold cyclohexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven at a low temperature (e.g., 40°C) can be used.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.
Caption: A flowchart for troubleshooting common recrystallization problems.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. CA2115193A1 - Process for preparing 1,2-5,6-diacetone-d-glucose - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. (-)-diacetone-α-D-glucose, CAS No. 582-52-5 - iChemical [ichemical.com]
- 7. This compound CAS#: 582-52-5 [m.chemicalbook.com]
- 8. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
Technical Support Center: Acetalization of D-Glucose with Acetone
Welcome to the technical support center for the acetalization of D-glucose with acetone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important reaction.
Troubleshooting Guide
Encountering unexpected results in your acetalization reaction? This guide provides insights into common problems, their potential causes stemming from side reactions, and actionable solutions to improve your experimental outcomes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1. Incomplete reaction: Insufficient reaction time or catalyst activity. 2. Formation of mono-acetals: Partial protection of glucose leading to products like 1,2-O-isopropylidene-α-D-glucofuranose. 3. Formation of other di-acetal isomers: Kinetic control favoring the formation of less stable pyranose or other furanose isomers. 4. Degradation of glucose: Harsh acidic conditions can lead to the charring or decomposition of the sugar.[1] 5. Hydrolysis of the product: Presence of water can lead to the hydrolysis of the formed acetals back to the starting materials. | 1. Increase reaction time and/or the amount of acid catalyst. Ensure the catalyst is fresh. 2. Use a larger excess of acetone and a dehydrating agent (e.g., anhydrous CuSO₄ or molecular sieves) to drive the reaction to completion. 3. Allow the reaction to proceed for a longer time at room temperature to favor the thermodynamically more stable 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. 4. Add the acid catalyst slowly and maintain a controlled temperature. Avoid excessively high temperatures. 5. Use anhydrous acetone and a drying agent. Protect the reaction from atmospheric moisture. |
| Presence of multiple spots on Thin Layer Chromatography (TLC) | 1. Mixture of di-acetal isomers: Co-existence of the desired furanose product with pyranose isomers (e.g., 1,2:3,4-di-O-isopropylidene-D-glucopyranose). 2. Presence of mono-acetalated products: Incomplete reaction leading to partially protected glucose molecules. 3. Acetone self-condensation products: Acid-catalyzed self-condensation of acetone can produce impurities like mesityl oxide and phorone.[2][3][4][5] | 1. Optimize reaction time and temperature to favor the thermodynamic product. Purification by column chromatography may be necessary. 2. Drive the reaction to completion by using an excess of acetone and a dehydrating agent. 3. Use a moderate temperature and avoid excessively long reaction times. These byproducts can often be removed during workup and purification. |
| Product is a viscous oil instead of a white solid | 1. Presence of impurities: Contamination with acetone self-condensation products or other side products can inhibit crystallization. 2. Residual solvent: Incomplete removal of acetone or other solvents used in the workup. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure complete removal of all solvents under reduced pressure. Co-evaporation with a suitable solvent like toluene can help remove residual acetone. |
| Difficulty in reproducing the reaction | 1. Variability in reagent quality: Purity of D-glucose and acetone, and the concentration of the acid catalyst can affect the outcome. 2. Moisture contamination: Presence of water in the reagents or from the atmosphere can significantly impact the reaction. | 1. Use high-purity, anhydrous reagents. Standardize the concentration of the acid catalyst. 2. Dry all glassware thoroughly. Use anhydrous acetone and a dehydrating agent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the acetalization of D-glucose with acetone, and why is it favored?
The primary and thermodynamically most stable product is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose . This is because D-glucose in solution exists in equilibrium between its pyranose and furanose forms.[6] The furanose form has cis-diols at the 1,2 and 5,6 positions, which readily react with acetone to form stable five-membered dioxolane rings. The formation of the 1,2- and 5,6-diacetal locks the glucose in the furanose conformation.
Q2: What are the common side products in this reaction?
Common side products include:
-
Mono-O-isopropylidene-D-glucose derivatives: Such as 1,2-O-isopropylidene-α-D-glucofuranose, which results from incomplete acetalization.
-
Other di-O-isopropylidene-D-glucose isomers: Under kinetic control, other isomers can form, including the pyranose form, 1,2:3,4-di-O-isopropylidene-D-glucopyranose .
-
Acetone self-condensation products: Under acidic conditions, acetone can undergo self-condensation to form molecules like mesityl oxide and phorone.[2][3][4][5]
-
Degradation products of glucose: Strong acids can cause dehydration and charring of glucose.[1]
Q3: How do reaction conditions influence the formation of side products?
The product distribution is governed by a balance between kinetic and thermodynamic control.
-
Kinetic Control: At lower temperatures and shorter reaction times, the faster-forming products, which may include various furanose and pyranose isomers, are favored.
-
Thermodynamic Control: At longer reaction times and slightly elevated temperatures (or simply allowing the reaction to stir for an extended period at room temperature), the reaction equilibrium shifts towards the most stable product, which is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Q4: What is the role of the acid catalyst and the dehydrating agent?
-
Acid Catalyst (e.g., H₂SO₄, TsOH): The acid protonates the carbonyl oxygen of acetone, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glucose. It also catalyzes the dehydration step, which leads to the formation of the acetal.
-
Dehydrating Agent (e.g., anhydrous CuSO₄, molecular sieves): The acetalization reaction produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture drives the equilibrium towards the formation of the acetal products, thus increasing the yield of the desired diacetal.
Q5: How can I confirm the structure of my main product and identify impurities?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the desired 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and to identify the presence of other isomers by comparing the spectra with literature data.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the different components in the reaction mixture, including the desired product, side products, and acetone self-condensation products.[7][8][9][10][11]
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction and to get a preliminary idea of the purity of the product.
Quantitative Data Summary
The yield of the desired 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and the formation of side products are highly dependent on the specific reaction conditions. The following table summarizes typical yields and conditions from the literature.
| Catalyst | Dehydrating Agent | Temperature (°C) | Reaction Time (h) | Yield of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (%) | Reference |
| H₂SO₄ | Anhydrous CuSO₄ | Room Temperature | 24 | ~55 | [12] |
| H₂SO₄ | - | 25 | 12 | 75.6 | [5] |
| FeCl₃ | - | Room Temperature | Not specified | Good | [3] |
| Ultrasound/FeCl₃ | - | 40 | Not specified | 75.8 | [13] |
Note: The yields of specific side products are often not reported as the focus is typically on optimizing the synthesis of the main product. However, the presence of multiple spots on TLC is a common observation, indicating the formation of a mixture of products.
Experimental Protocol: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol is a representative method for the synthesis of the desired diacetal of D-glucose.
Materials:
-
D-glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous copper(II) sulfate (CuSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend D-glucose (e.g., 10 g) in anhydrous acetone (e.g., 200 mL).
-
To this suspension, slowly add concentrated sulfuric acid (e.g., 1 mL) dropwise while stirring vigorously at room temperature.
-
Continue stirring for approximately 4-6 hours at room temperature.
-
Add anhydrous copper(II) sulfate (e.g., 10 g) to the reaction mixture and continue stirring for another 12-18 hours. The copper sulfate acts as a dehydrating agent to drive the reaction to completion.
-
After the reaction is complete (monitored by TLC), neutralize the excess acid by carefully adding solid sodium bicarbonate until the effervescence ceases.
-
Filter the reaction mixture to remove the inorganic salts (CuSO₄ and NaHCO₃).
-
Concentrate the filtrate under reduced pressure to obtain a crude solid or syrup.
-
Dissolve the crude product in dichloromethane and wash with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane or a mixture of ethyl acetate and hexane).
Visualizations
Reaction Pathway Diagram
Caption: Main and side reaction pathways in the acetalization of D-glucose.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. goldbio.com [goldbio.com]
- 5. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
- 6. Glucose - Wikipedia [en.wikipedia.org]
- 7. shimadzu.com [shimadzu.com]
- 8. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies | Semantic Scholar [semanticscholar.org]
- 13. A Novel Procedure for the Synthesis of 1,2:5,6-di-O-Isopropylidene-D-Glucofranose by Ultrasound | Scientific.Net [scientific.net]
Technical Support Center: Synthesis of Diacetone-D-glucose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), a key intermediate in the preparation of numerous glucose derivatives.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Product Yield
Question: My reaction has resulted in a low yield or no this compound. What are the potential causes and how can I improve the outcome?
Answer: Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. Here are the key aspects to investigate:
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Catalyst Choice and Activity: The type and amount of catalyst are critical. While various catalysts can be used, their effectiveness can differ. Common catalysts include sulfuric acid, iodine, and Lewis acids like boron trifluoride etherate.[1][4] Ensure the catalyst is active and used in the appropriate concentration. For instance, an optimized D-glucose to iodine molar ratio has been reported as 1:0.15.[5]
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Water Removal: The reaction produces water, which can inhibit the reaction. It is crucial to either remove the water as it forms or use a drying agent.[1][4] Methods for water removal include azeotropic distillation or the use of molecular sieves, although one study noted no significant effect on yield with the addition of 4A molecular sieves when using iodine as a catalyst.[5]
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Reaction Temperature and Time: The reaction temperature significantly impacts the reaction rate. For iodine-catalyzed reactions, heating under reflux at 62°C for 5 hours has been shown to be effective.[5] Lower temperatures can drastically increase the required reaction time.[5] For reactions using Lewis acids like boron trifluoride etherate, temperatures in the range of 80°C to 120°C under pressure are often employed.[4]
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Reagent Quality: Ensure that the D-glucose is anhydrous and the acetone is of a suitable grade and dry. The presence of water in the starting materials can negatively affect the yield.
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Reaction Monitoring: It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.[6][7]
Formation of Byproducts and Impurities
Question: My final product is impure, showing evidence of byproducts. What are these byproducts and how can I minimize their formation and remove them?
Answer: The formation of byproducts is a common issue. Key impurities include monoacetone glucose and tar-like substances resulting from caramelization or side reactions.[4][8]
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Minimizing Byproduct Formation:
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Reaction Conditions: Carefully controlling reaction conditions such as temperature and time can minimize the formation of degradation products.[4][7] Over-extending the reaction time, especially at high acid concentrations, can lead to the degradation of the desired product.[7]
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Catalyst Concentration: Using an optimal amount of catalyst is crucial, as excessive amounts can promote side reactions.
-
-
Purification Strategies:
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Recrystallization: The most common method for purifying this compound is recrystallization from solvents like cyclohexane or petroleum ether.[1][4][8]
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Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble impurities. Dichloromethane is a commonly used extraction solvent.[4]
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Chromatography: In cases where recrystallization is insufficient to remove certain byproducts, column chromatography may be necessary.[4]
-
Reaction Work-up and Product Isolation
Question: I am having difficulty with the work-up and isolation of my this compound. What is the recommended procedure?
Answer: A proper work-up procedure is essential for obtaining a pure product.
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Neutralization: If an acid catalyst is used, it must be neutralized before product isolation. This is typically done by adding a base, such as sodium hydroxide solution, until the mixture reaches a neutral pH.[1][4]
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Solvent Removal: After neutralization, the reaction solvent (acetone) is typically removed under reduced pressure.[1][4]
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Extraction and Washing: The residue is then often dissolved in an organic solvent like dichloromethane and washed with water to remove any remaining salts and water-soluble impurities.[4]
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Drying and Crystallization: The organic layer is dried over a drying agent (e.g., Na2SO4), filtered, and the solvent is evaporated. The crude product is then recrystallized to obtain pure this compound crystals.[4][6] The mother liquor from filtration can be processed further to recover additional product and improve the overall yield.[8]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Reactant Ratio (D-glucose:Catalyst:Acetone) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Iodine | 1:0.15:122.5 (molar) | 62 (reflux) | 5 | ~75 | [5] |
| Sulfuric Acid & Anhydrous Copper(II) Sulphate | - | Room Temperature | 18 | 55 | [6] |
| Boron trifluoride etherate | - | 85 - 120 | - | 62 | [4] |
| Boron trifluoride etherate (with diketene-acetone adduct) | - | 90 | 4.5 | 63 | [1] |
| Concentrated H2SO4 | 150g glucose in 1L acetone with 100g H2SO4 | Room Temperature | 1 | 69 (product degrades over time) | [7] |
Experimental Protocols
Method 1: Iodine-Catalyzed Synthesis
This method is based on the procedure described by Han et al.[5]
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Combine D-glucose, iodine, and acetone in a molar ratio of 1:0.15:122.5 in a round-bottom flask equipped with a reflux condenser.
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Heat the mixture to reflux (approximately 62°C) with stirring for 5 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture.
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Neutralize the catalyst if necessary.
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Remove the acetone under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent like cyclohexane.
Method 2: Lewis Acid-Catalyzed Synthesis Under Pressure
This protocol is adapted from the process described in a patent.[4]
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Place α-D-glucose in a suitable autoclave.
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Add a mixture of acetone and boron trifluoride etherate.
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Heat the reaction mixture to a temperature between 85°C and 120°C, allowing the pressure to build to at least 2.5 bar.
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During the reaction, distill off the volatile components and replace them with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.
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Cool the reaction mixture and evaporate it to about half its original volume in vacuo at 30-70°C.
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Dilute the mixture with an aqueous solution of a base (e.g., 2N sodium hydroxide) and acetone, and stir.
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Again, evaporate the mixture in vacuo at 30-70°C.
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Extract the residue multiple times with an organic solvent such as dichloromethane.
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Combine the organic extracts and evaporate the solvent.
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Add an aliphatic hydrocarbon like cyclohexane to the residue and heat to 65-80°C.
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Cool the solution to approximately 10°C to induce crystallization.
-
Isolate the crystals by filtration, wash with cold cyclohexane, and dry under reduced pressure.
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting guide for low product yield.
References
- 1. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 3. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 4. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 5. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. FR2655347A1 - Process for the synthesis of monosaccharide acetonides and/or their functionalised derivatives, from mono-, di- or polysaccharides - Google Patents [patents.google.com]
- 8. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
Catalyst selection for efficient Diacetone-D-glucose synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Diacetone-D-glucose (DAG). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common catalysts to facilitate efficient and successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient catalyst activity or deactivation. | • Ensure the catalyst is fresh and active. For Lewis acids like BF₃·OEt₂, use a recently opened bottle or redistill if necessary.• Increase the catalyst loading incrementally, monitoring for side product formation. |
| Presence of water in the reagents or solvent. | • Use anhydrous D-glucose and acetone. Dry acetone over molecular sieves if necessary.• The presence of water can hydrolyze the product and deactivate acid catalysts.[1][2] | |
| Suboptimal reaction temperature. | • Ensure the reaction temperature is maintained within the optimal range for the chosen catalyst. For many acid-catalyzed reactions, this is between room temperature and reflux.[3][4] | |
| Formation of Monoacetone-D-glucose or other byproducts | Incomplete reaction or hydrolysis of the diacetone product. | • Increase the reaction time to ensure complete conversion to the diacetone form.• Use a sufficient amount of acetone as both reactant and solvent. |
| Use of a strong acid catalyst for prolonged periods can lead to hydrolysis. | • Neutralize the reaction mixture promptly after completion to prevent product degradation.[1][2] | |
| Product is a dark, syrupy oil instead of a crystalline solid | Caramelization of glucose due to strong acidic conditions or high temperatures. | • Use a milder catalyst or lower the reaction temperature.• Reduce the reaction time. |
| Presence of impurities. | • Purify the crude product by recrystallization from a suitable solvent system, such as cyclohexane or ethanol/water.[1][2] | |
| Difficulty in product isolation and purification | Incomplete neutralization of the acid catalyst. | • Ensure the pH of the reaction mixture is neutralized (typically to pH 7-8) before extraction.[1] |
| Inefficient extraction. | • Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.• Perform multiple extractions to ensure complete recovery of the product.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound synthesis?
A1: The most frequently used catalysts are Lewis acids and Brønsted acids. Common examples include boron trifluoride etherate (BF₃·OEt₂), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and iodine.[1][2][3] Zinc chloride and phosphorus pentoxide have also been historically used.[1]
Q2: Why is it crucial to use anhydrous reagents and solvents?
A2: The reaction to form this compound is an acetalization reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction and lead to lower yields. Furthermore, water can deactivate the acid catalysts used in the synthesis.[1][2]
Q3: What is the role of acetone in the reaction?
A3: Acetone serves as both a reactant and the solvent in this synthesis. It reacts with the hydroxyl groups of D-glucose to form the isopropylidene protecting groups. Using a large excess of acetone helps to drive the reaction towards the formation of the diacetal product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[4] A suitable solvent system, such as ethyl acetate/hexane or acetone/petroleum ether, can be used to separate the starting material (D-glucose), the mono-protected intermediate, and the final di-protected product.
Q5: What are the typical yields for this compound synthesis?
A5: Yields can vary significantly depending on the catalyst, reaction conditions, and scale of the reaction. Reported yields typically range from 58% to 79% under optimized conditions.[1][2][5]
Catalyst Performance Comparison
The selection of a catalyst is critical for the efficient synthesis of this compound. The following table summarizes the performance of commonly used catalysts based on reported data.
| Catalyst | Catalyst Type | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | ~60-70% | Room temperature to reflux, 2-8 hours | Inexpensive and readily available. | Can cause caramelization of the sugar; requires careful neutralization.[4] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | ~58-63% | 80-120°C, ~4.5 hours | High efficiency and selectivity. | Moisture sensitive; requires anhydrous conditions and careful handling.[1][2] |
| Iodine (I₂) | Lewis Acid | ~75% | Reflux (62°C), 5 hours | Milder catalyst, less charring. | Can be more expensive than sulfuric acid; requires removal after reaction.[3] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Variable | Reflux | Solid, easy to handle; less corrosive than H₂SO₄. | May require longer reaction times. |
Experimental Protocols
Protocol 1: Synthesis using Sulfuric Acid as a Catalyst[4]
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Reaction Setup: Suspend anhydrous D-glucose (1 equivalent) in anhydrous acetone (10-15 volumes).
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Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents).
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Reaction: Stir the mixture vigorously at room temperature for 6-8 hours.
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Work-up: Neutralize the reaction mixture by adding a base (e.g., anhydrous sodium carbonate or aqueous sodium hydroxide) until the pH is neutral.
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Isolation: Filter the solid salts and concentrate the filtrate under reduced pressure.
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Purification: Recrystallize the crude product from a suitable solvent like cyclohexane or aqueous ethanol to obtain pure this compound.
Protocol 2: Synthesis using Boron Trifluoride Etherate as a Catalyst[1][2]
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Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve anhydrous D-glucose (1 equivalent) in anhydrous acetone (10-20 volumes).
-
Catalyst Addition: Add boron trifluoride etherate (catalytic amount, e.g., 0.05-0.1 equivalents) dropwise to the solution.
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Reaction: Heat the reaction mixture to reflux (or a specified temperature, e.g., 90°C) and stir for 4-5 hours.[1]
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Work-up: Cool the reaction to room temperature and neutralize with a base (e.g., 1% sodium hydroxide solution).[1]
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Isolation: Remove the acetone under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., dichloromethane). Combine the organic layers and dry over anhydrous sodium sulfate.[1][2]
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Purification: Concentrate the organic extract and recrystallize the residue from cyclohexane to yield the final product.[1][2]
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preparation of Diacetone-D-Glucose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction mixture has turned dark brown or black. What are the likely causes and how can I fix it?
A1: A dark coloration, often described as "tarry" by-products, is a common issue in the acetonation of glucose.[1][2][3]
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Likely Causes:
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Caramelization: This can occur if the reaction temperature is too high or if the reaction is run for an extended period, especially in the presence of strong acids like sulfuric acid.[2][3]
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Acetone Self-Condensation: Acid catalysts can promote the self-condensation of acetone, leading to the formation of polymeric, tar-like substances.[1][2][3]
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Strong Acid Catalysts: The use of high concentrations of strong acids such as sulfuric acid or phosphorus pentoxide can exacerbate the formation of these by-products.[1][2]
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-
Troubleshooting Steps:
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Control Reaction Conditions: Carefully monitor and control the reaction temperature. Using a milder Lewis acid catalyst, such as boron trifluoride etherate, may reduce the extent of side reactions.[1][2]
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Optimize Reaction Time: Monitor the reaction progress using techniques like TLC to avoid unnecessarily long reaction times that can lead to increased by-product formation.
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Purification: While difficult, some tarry by-products can be removed. After neutralization and removal of acetone, extraction with a suitable organic solvent followed by column chromatography may be necessary.[1][2] In some cases, recrystallization from a solvent like cyclohexane can help isolate the desired product from these impurities.[1][2]
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Q2: My final product is an oil or a sticky solid, not the expected white crystalline powder. How can I induce crystallization?
A2: The presence of impurities, including residual solvents or by-products, can inhibit the crystallization of this compound.
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Likely Causes:
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Presence of Isomeric By-products: The reaction can produce other di-isopropylidene glucose isomers, such as 1,2:3,4-di-O-isopropylidene-α-D-glucoseptanose and 2,3:4,5-di-O-isopropylidene-β-D-glucoseptanose, which can interfere with the crystallization of the desired product.[4]
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Monoacetone Glucose: Incomplete reaction or hydrolysis of the product can result in the presence of monoacetone glucose, which is more soluble and can prevent crystallization.
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Residual Solvent: Incomplete removal of the extraction solvent (e.g., dichloromethane) or acetone can lead to an oily product.
-
-
Troubleshooting Steps:
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Thorough Drying: Ensure all solvents are completely removed under vacuum.
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Recrystallization: This is the most effective method for purification and inducing crystallization.[1][2][5] Refer to the "Data Presentation" section below for a comparison of recrystallization solvents.
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Sublimation: this compound can be purified by sublimation under vacuum, which can be effective for removing less volatile impurities.[5]
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Chromatographic Purification: If recrystallization is unsuccessful, column chromatography on silica gel can be used to separate the desired product from its isomers and other impurities.[1][2]
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Q3: My yield of this compound is lower than expected. What are the potential reasons and how can I improve it?
A3: Low yields can result from incomplete reaction, product degradation, or losses during workup and purification.
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Likely Causes:
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Incomplete Reaction: Insufficient reaction time, low catalyst concentration, or the presence of water in the reagents can lead to an incomplete reaction. It is crucial to use anhydrous D-glucose and acetone.
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Hydrolysis during Workup: The isopropylidene groups are susceptible to acid-catalyzed hydrolysis. During the neutralization step, it is important to control the pH to avoid hydrolysis of the product back to monoacetone glucose or glucose. A pH range of 6.5 to 7.5 is often recommended.[1]
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Losses during Extraction and Recrystallization: The product has some solubility in water, so multiple extractions with an organic solvent are necessary to maximize recovery.[5] Losses can also occur during recrystallization if too much solvent is used or if the solution is not cooled sufficiently.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous glucose and acetone, and consider using a dehydrating agent if necessary.
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Optimize Catalyst and Reaction Time: The choice of catalyst and reaction time can significantly impact the yield. Lewis acids like boron trifluoride etherate are often effective.[1][2]
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Careful Neutralization: After the reaction, carefully neutralize the acid catalyst with a base such as sodium hydroxide solution.[1]
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Efficient Extraction: Extract the product multiple times from the aqueous layer using a water-immiscible organic solvent like dichloromethane.[1][2]
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Optimize Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the product and allow for slow cooling to maximize crystal formation.
-
Data Presentation
The choice of solvent for recrystallization is critical for obtaining high-purity this compound. The following table summarizes solvents mentioned in the literature for this purpose.
| Recrystallization Solvent | Observed Crystal Form | Reference |
| Cyclohexane | Crystalline solid | [1][2] |
| Diethyl ether | Needles | [5] |
| Petroleum ether | Not specified | [5] |
| Benzene | Not specified | [5] |
Experimental Protocols
Protocol 1: Recrystallization from Cyclohexane
This protocol is based on methods described in patents for the purification of this compound.[1][2]
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Dissolution: Transfer the crude this compound residue to a flask. Add cyclohexane and heat the mixture to approximately 70-80°C with stirring until the solid is completely dissolved.[2] Use the minimum amount of solvent necessary.
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Cooling and Crystallization: Slowly cool the solution to about 10°C.[2] Stirring the solution at this temperature for a period of time (e.g., 2 hours) can promote crystallization.[2]
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Isolation: Collect the crystals by filtration.
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Washing: Wash the crystalline residue with cold cyclohexane to remove any remaining impurities.[2]
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Drying: Dry the purified crystals under reduced pressure at a temperature of around 40°C.[2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common issues in this compound preparation.
References
- 1. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. CA2115193A1 - Process for preparing 1,2-5,6-diacetone-d-glucose - Google Patents [patents.google.com]
- 4. Large scale isolation of 1,2:3,4-di-O-isopropylidene-α-D-glucoseptanose and 2,3:4,5-di-O-isopropylidene-β-D-glucoseptanose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 582-52-5 [chemicalbook.com]
Technical Support Center: Scaling Up Diacetone-D-glucose Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) for industrial use.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for industrial-scale synthesis of this compound?
A1: The most prevalent methods involve the reaction of D-glucose with acetone in the presence of an acid catalyst. Common catalysts include sulfuric acid, Lewis acids (such as boron trifluoride etherate, aluminum chloride, or tin salts), and iodine.[1][2][3][4] The choice of catalyst often depends on factors like reaction speed, yield, and ease of handling on a large scale.
Q2: Why is the removal of water crucial during the synthesis?
A2: The reaction between D-glucose and acetone is a ketalization reaction that produces water as a byproduct.[4] According to Le Chatelier's principle, the presence of water can shift the reaction equilibrium back towards the reactants, thus reducing the yield of this compound. Therefore, efficient removal of water is essential for driving the reaction to completion and achieving high yields.[4]
Q3: What are the common byproducts in this compound synthesis?
A3: A common issue, particularly in acid-catalyzed reactions, is the self-condensation of acetone, which can lead to the formation of tar-like, polymeric byproducts.[2] These byproducts can contaminate the final product and complicate the purification process. Incomplete reaction can also leave monoacetone-D-glucose as a byproduct.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place to maintain its stability. It is a white to light yellow crystalline powder and should be protected from moisture to prevent hydrolysis back to glucose and acetone.[5]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Presence of water in reactants or solvent | Ensure D-glucose is anhydrous and use dry acetone. Consider using a dehydrating agent like anhydrous copper(II) sulfate or molecular sieves if water contamination is suspected.[6] |
| Inefficient water removal during reaction | If not using a dehydrating agent, employ azeotropic distillation with a suitable solvent to continuously remove water as it is formed. |
| Suboptimal reaction temperature | Optimize the reaction temperature. For iodine-catalyzed reactions, a temperature around 62°C has been shown to be effective, while lower temperatures can significantly extend the reaction time.[3] For Lewis acid catalysis, temperatures can range from 80°C to 120°C.[4] |
| Insufficient catalyst amount | Ensure the correct molar ratio of the catalyst to D-glucose is used. Refer to established protocols for the specific catalyst being employed. |
| Incomplete reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. |
Problem 2: Product is Discolored (Yellow or Brown)
| Possible Cause | Suggested Solution |
| Caramelization of glucose | This can occur at excessively high temperatures. Carefully control the reaction temperature to avoid overheating. |
| Formation of tar-like byproducts from acetone self-condensation | This is more common with strong acid catalysts. Consider using a milder catalyst or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time). The use of a Lewis acid catalyst can sometimes minimize these side reactions.[2] |
| Purification | Recrystallization is a key step to remove colored impurities. Cyclohexane is a commonly used solvent for recrystallization.[2][4] Activated carbon treatment of the solution before crystallization can also help decolorize the product. |
Problem 3: Difficulty in Product Crystallization
| Possible Cause | Suggested Solution |
| Presence of impurities | Ensure the crude product is sufficiently pure before attempting crystallization. Tar-like byproducts can act as crystallization inhibitors. Perform an extraction or filtration step to remove insoluble impurities. |
| Incorrect solvent or concentration | Use an appropriate solvent for crystallization. Cyclohexane is often effective.[4] Ensure the solution is saturated at a higher temperature and then cooled slowly to promote crystal growth. Seeding the solution with a small crystal of pure this compound can initiate crystallization. |
| Oily product formation | If the product oils out instead of crystallizing, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, redissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly. |
Data Presentation: Comparison of Synthesis Methods
| Catalyst | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Reported Yield (%) | Key Advantages | Common Challenges |
| Sulfuric Acid | Room Temperature to 40°C | 6 - 24 | 55 - 70 | Inexpensive and readily available catalyst. | Can lead to significant byproduct formation (tarring); requires careful neutralization.[2][4] |
| Boron Trifluoride Etherate (Lewis Acid) | 80 - 120°C | 4 - 6 | 58 - 63 | Higher reaction temperatures can reduce reaction time; often cleaner reactions than with strong Brønsted acids.[2][4] | Catalyst is sensitive to moisture and can be more expensive. Requires pressure vessels for reactions above the boiling point of acetone.[4] |
| Iodine | 62°C (reflux) | 5 | ~75 | Milder catalyst, can lead to higher yields with fewer byproducts.[3] | Can require longer reaction times compared to stronger acids. |
| Ferric Chloride (Lewis Acid) with Ultrasound | 40°C | - | ~76 | Milder conditions and accelerated reaction rate due to ultrasound.[7] | Requires specialized ultrasound equipment. |
Experimental Protocols
Method 1: Sulfuric Acid Catalysis
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To a stirred suspension of 5 g of anhydrous D-glucose in 250 mL of dry acetone, slowly add 1.2 mL of concentrated sulfuric acid at room temperature.
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Continue stirring the mixture vigorously for 6 hours.
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Add 15 g of anhydrous copper(II) sulfate to the reaction mixture and continue stirring for an additional 8 hours.
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Allow the mixture to stand overnight.
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Filter the mixture to remove the copper sulfate and any unreacted glucose.
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Neutralize the filtrate with an appropriate base (e.g., sodium carbonate solution) until the pH is neutral.
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Filter again to remove any precipitated salts.
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Evaporate the acetone under reduced pressure to obtain the crude product.
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Recrystallize the crude product from cyclohexane to yield pure this compound.
Method 2: Boron Trifluoride Etherate Catalysis (Industrial Scale Example)
-
In a suitable reaction vessel, combine 3.66 kg (20.32 mol) of anhydrous α-D-glucose with a mixture of 75 liters of acetone and 31 mL of boron trifluoride-diethylether complex.[4]
-
Heat the reaction mixture in an autoclave under pressure (2.5 to 5.5 bar) to a temperature between 85°C and 120°C.[4]
-
Distill off the volatile components while continuously adding fresh acetone to maintain the reaction volume. Continue this process until the volume of the distillate is approximately 1.67 times the initial acetone volume.[4]
-
Cool the reaction mixture and evaporate it down at a temperature between 30°C and 70°C.[4]
-
Neutralize the mixture with an aqueous base solution.
-
Extract the product with an organic solvent such as dichloromethane.[4]
-
Combine the organic extracts and evaporate the solvent.
-
Add cyclohexane to the residue and heat to 70°C to dissolve the product.[4]
-
Cool the solution to 10°C to induce crystallization.[4]
-
Isolate the crystals by filtration, wash with cold cyclohexane, and dry under reduced pressure. This process can yield approximately 3.28 kg (62% of theoretical yield) of this compound.[4]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 2. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 4. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 5. This compound | 582-52-5 [chemicalbook.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. A Novel Procedure for the Synthesis of 1,2:5,6-di-O-Isopropylidene-D-Glucofranose by Ultrasound | Scientific.Net [scientific.net]
Preventing caramelization during Diacetone-D-glucose synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing caramelization during the synthesis of Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose).
Troubleshooting Guide: Preventing Caramelization
This guide addresses common issues related to caramelization and the formation of tarry by-products during the synthesis of this compound.
Question: My reaction mixture is turning dark brown or black, indicating caramelization. What are the primary causes?
Answer: Caramelization during this compound synthesis is primarily caused by the degradation of D-glucose under acidic conditions, especially at elevated temperatures. The use of strong inorganic acids like sulfuric acid can promote this side reaction.[1][2][3][4] Additionally, side reactions such as the self-condensation of acetone can produce tar-like by-products, contributing to the discoloration and contamination of the final product.[1][2][3][4]
Question: How can I minimize caramelization when using acid catalysts?
Answer: To minimize caramelization, consider the following strategies:
-
Catalyst Choice: While strong acids like sulfuric acid are effective, they can also lead to significant caramelization.[1][2][3] Lewis acids, such as boron trifluoride-diethylether complex, are often preferred as they can promote the reaction under milder conditions.[1][3]
-
Temperature Control: Maintain the reaction temperature within the optimal range. High temperatures accelerate both the desired reaction and the undesired caramelization. For reactions using Lewis acids, a temperature range of 80°C to 120°C under pressure has been reported.[3]
-
Reaction Time: Prolonged reaction times can increase the likelihood of caramelization. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Water Removal: The water produced during the ketalization reaction can contribute to side reactions. Efficient removal of water, for instance through azeotropic distillation or the use of dehydrating agents, can help drive the reaction to completion faster, thus reducing the time the starting materials are exposed to acidic conditions.[1][2]
Question: Are there alternative reagents that can help avoid caramelization?
Answer: Yes, an alternative approach involves reacting D-glucose with diketene or a diketene-acetone adduct (2,2,6-trimethyl-1,3-dioxin-4-one) in acetone.[1] This method is advantageous as it does not produce water as a byproduct, thereby minimizing side reactions that lead to caramelization.[1] This process can also be carried out with a catalytic amount of a Lewis acid or a Brønsted acid.[1]
Frequently Asked Questions (FAQs)
Q1: What is the visual difference between a successful reaction and one with significant caramelization?
A1: A successful reaction should result in a light yellow to colorless solution. The final product, 1,2:5,6-diacetone-D-glucose, is a colorless crystalline solid.[1] A reaction with significant caramelization will produce a dark brown to black, often tarry, mixture, which complicates the purification process and reduces the yield of the desired product.[1][3]
Q2: Can solid catalysts like ion exchangers be used to prevent caramelization?
A2: While solid catalysts such as ion exchangers are used, they are not immune to causing caramelization.[1][3] The recovery and regeneration of these catalysts can also be complex.[1]
Q3: How does the choice of solvent affect caramelization?
A3: Acetone typically serves as both a reactant and a solvent. Using an additional solvent to form an azeotrope with water for its removal can be beneficial. However, this may lower the boiling point of the mixture, necessitating longer reaction times and potentially increasing the risk of caramelization.[1]
Q4: My final product is discolored. How can I purify it?
A4: If the product is discolored due to caramelization by-products, purification can be challenging. Recrystallization from a suitable solvent, such as cyclohexane, is a common method to obtain the pure, colorless crystalline product.[1][3] In some cases, chromatographic purification may be necessary to remove tarry impurities.[1][3]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1: D-glucose and Acetone with Lewis Acid | Method 2: D-glucose and Diketene-Acetone Adduct |
| Reactants | α-D-(+)-glucose, Acetone | Anhydrous α-D-(+)-glucose, Diketene-acetone adduct |
| Catalyst | Boron trifluoride-diethylether complex | Boron trifluoride-diethylether complex |
| Temperature | 90°C[1] | 80°C to 100°C[1] |
| Pressure | Stirred autoclave[1] | Not specified, likely atmospheric or slightly elevated |
| Reaction Time | ~4.5 hours[1] | Not specified |
| Yield | 63% of theory[1] | 58% of theory[1] |
| Product Appearance | Colorless crystalline solid[1] | Colorless crystalline solid[1] |
| Key Advantage | Standard method | Avoids water as a byproduct, reducing side reactions[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using D-glucose and Acetone with a Lewis Acid Catalyst
This protocol is based on a procedure described in the literature.[1]
-
Preparation: In a stirred autoclave, dissolve 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose in 1.1 liters of acetone.
-
Catalyst Addition: Add 0.85 g (5.2 mmol) of boron trifluoride-diethylether complex to the solution.
-
Reaction: Heat the reaction mixture to 90°C with stirring for approximately 4.5 hours.
-
Work-up:
-
Cool the reaction solution to ambient temperature and filter.
-
Add 350 ml of 1% sodium hydroxide solution to the filtrate.
-
Distill off the acetone in vacuo.
-
Extract the remaining residue three times with dichloromethane.
-
Combine the organic extracts and evaporate the solvent in vacuo.
-
-
Purification: Recrystallize the remaining residue from cyclohexane to obtain 1,2:5,6-diacetone-D-glucose as a colorless crystalline solid.
Protocol 2: Synthesis of this compound using D-glucose and Diketene-Acetone Adduct
This protocol is an alternative method to minimize water formation.[1]
-
Preparation: Dissolve 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose and 50.2 g (300 mmol) of 85% strength diketene-acetone adduct in 1.1 liters of acetone.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., boron trifluoride-diethylether complex) or a Brønsted acid.
-
Reaction: Heat the reaction mixture to a temperature in the range of 80°C to 100°C. Monitor the reaction until completion.
-
Work-up:
-
After cooling, filter the reaction solution.
-
Neutralize the filtrate with a basic solution (e.g., 1% sodium hydroxide solution).
-
Remove the acetone by distillation under reduced pressure.
-
Extract the aqueous residue with an organic solvent like dichloromethane.
-
-
Purification: Combine the organic extracts, evaporate the solvent, and recrystallize the crude product from cyclohexane.
Visualizations
Caption: Troubleshooting workflow for preventing caramelization.
Caption: Factors and mitigation strategies for caramelization.
References
- 1. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. EP0583752A1 - Method for the preparation of 1,2-5,6-d1-o-isopropylidene derivatives of mono saccharides, in particular of 1,2-5,6-diacetone glucose - Google Patents [patents.google.com]
- 3. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. EP0643067A1 - Method for the preparation of sugar acetonides - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) and its partially deprotected analogue, 1,2-O-isopropylidene-α-D-glucofuranose. The objective is to offer a comprehensive resource for the structural elucidation and verification of these important carbohydrate derivatives, which are common intermediates in the synthesis of more complex molecules.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound and 1,2-O-isopropylidene-α-D-glucofuranose. These values have been compiled from various spectral databases and commercial supplier information.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | This compound (in CDCl₃) | 1,2-O-isopropylidene-α-D-glucofuranose (in CDCl₃) |
| H-1 | 5.92 (d, J=3.7 Hz) | 5.94 (d, J=3.7 Hz) |
| H-2 | 4.52 (d, J=3.7 Hz) | 4.53 (d, J=3.7 Hz) |
| H-3 | 4.33 (d, J=2.8 Hz) | ~4.1-4.3 (m) |
| H-4 | 4.16 (dd, J=7.8, 2.9 Hz) | ~4.1-4.3 (m) |
| H-5 | 4.02 (ddd, J=8.0, 6.1, 3.9 Hz) | ~3.7-3.9 (m) |
| H-6a | 4.22 (dd, J=8.5, 6.1 Hz) | ~3.7-3.9 (m) |
| H-6b | 3.99 (dd, J=8.5, 3.9 Hz) | ~3.7-3.9 (m) |
| CH₃ (isopropylidene) | 1.50 (s), 1.42 (s), 1.34 (s), 1.32 (s) | 1.51 (s), 1.32 (s) |
Note: Data for this compound is compiled from various sources. Data for 1,2-O-isopropylidene-α-D-glucofuranose is based on typical spectra and may show slight variations. "m" denotes a multiplet.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | This compound (in CDCl₃)[1][2][3] | 1,2-O-isopropylidene-α-D-glucofuranose (in CDCl₃) |
| C-1 | 105.1 | ~105 |
| C-2 | 83.7 | ~85 |
| C-3 | 72.5 | ~75 |
| C-4 | 81.2 | ~78 |
| C-5 | 72.0 | ~71 |
| C-6 | 67.3 | ~64 |
| C (isopropylidene) | 111.9, 108.9 | ~112 |
| CH₃ (isopropylidene) | 26.8, 26.7, 26.2, 25.4 | ~26-27 |
Note: Complete assignment for 1,2-O-isopropylidene-α-D-glucofuranose was not available and the values are approximate based on general knowledge of carbohydrate NMR.
Experimental Protocols
The following is a general methodology for acquiring ¹H and ¹³C NMR spectra of protected carbohydrates like this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the carbohydrate derivative in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the often-crowded spectra of carbohydrates.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
-
Spectral Width: 0-120 ppm.
-
For complete structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These techniques help establish proton-proton and proton-carbon connectivities, respectively.
Mandatory Visualization
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR spectral assignment.
Caption: Structure of this compound with atom numbering for NMR assignment.
Caption: Logical workflow for the complete NMR spectral assignment of this compound.
References
A Researcher's Guide to Confirming the Purity of Diacetone-D-glucose: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of the scientific process. Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), a key intermediate in the synthesis of various carbohydrates and pharmaceuticals, is no exception. This guide provides a comprehensive comparison of analytical techniques to confirm the purity of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.
This compound is a versatile derivative of D-glucose where two isopropylidene groups protect four of the five hydroxyl groups, leaving the C3 hydroxyl group free for further chemical modifications.[1] Its purity is paramount as impurities can lead to unwanted side reactions, lower yields, and compromise the integrity of the final product. This guide explores the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Polarimetry for this purpose.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods for analyzing this compound.
| Technique | Principle | Typical Purity Specification | Advantages | Limitations |
| HPLC | Separation based on polarity | >98% | High resolution, quantitative, can detect non-volatile impurities. | May require chromophores for sensitive UV detection; RI detection is less sensitive. |
| GC-FID | Separation based on volatility | ≥98%[2] | High resolution for volatile compounds, sensitive FID detector. | May require derivatization for non-volatile impurities, potential for thermal degradation. |
| qNMR | Signal intensity proportional to the number of nuclei | >95% | Absolute quantification without a specific reference standard, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
| TLC | Separation based on polarity | Single spot[3] | Simple, rapid, and inexpensive for qualitative screening. | Not quantitative, lower resolution than HPLC or GC. |
| FTIR | Absorption of infrared radiation by specific chemical bonds | - | Rapid confirmation of functional groups and comparison to a reference standard. | Not suitable for quantification of minor impurities, provides limited information on the nature of impurities. |
| Polarimetry | Measurement of the rotation of plane-polarized light | -17° to -19° (c=2, H₂O)[3] | Simple and rapid for confirming the presence of the correct enantiomer. | Not a purity-indicating method on its own as impurities may also be chiral. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the key quantitative techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile compounds. For this compound, which lacks a strong UV chromophore, a Refractive Index (RI) detector is often employed.
Experimental Protocol:
-
Instrument: HPLC system with a Refractive Index (RI) detector.
-
Column: Amino-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the purity of the sample by comparing its peak area to the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is well-suited for the analysis of volatile compounds. This compound is sufficiently volatile to be analyzed directly without derivatization.
Experimental Protocol:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent like acetone or ethyl acetate. Create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the sample in the same solvent to a known concentration.
-
Quantification: Use an internal or external standard method for quantification. Construct a calibration curve and calculate the purity based on the peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct method for purity determination without the need for a specific reference standard of the analyte. The purity is determined relative to a certified internal standard.
Experimental Protocol:
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
¹H NMR Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Purity Calculation: The purity of the this compound sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Qualitative and Confirmatory Techniques
While HPLC, GC, and qNMR are excellent for quantitative purity assessment, other techniques provide valuable qualitative and confirmatory information.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the number of components in a sample. For this compound, a single spot on the TLC plate indicates a high degree of purity.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of characteristic functional groups in the this compound molecule, such as the C-O bonds of the ethers and the hydroxyl group. The spectrum can be compared to a reference spectrum for identity confirmation.
-
Polarimetry: this compound is a chiral molecule and will rotate plane-polarized light. Measuring the specific rotation can confirm the presence of the correct enantiomer and can indicate gross contamination with an enantiomeric impurity, although it is not a sensitive method for determining purity against other impurities.[3]
Conclusion
Confirming the purity of this compound is a critical step in research and development. This guide has provided a comparative overview of the most relevant analytical techniques. For robust quantitative analysis, HPLC and GC-FID are the methods of choice, offering high resolution and sensitivity. qNMR stands out as a powerful technique for absolute purity determination without the need for a specific analyte standard. TLC , FTIR , and Polarimetry serve as valuable, rapid, and cost-effective qualitative and confirmatory tools. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis and the resources available. By following the detailed protocols and understanding the principles behind each technique, researchers can confidently assess the purity of their this compound and ensure the reliability of their subsequent work.
References
A Comparative Guide to Acetal Protecting Groups in Carbohydrate Chemistry: Diacetone-D-glucose and Beyond
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful carbohydrate synthesis. Among these, acetal protecting groups are workhorses for the temporary masking of hydroxyl functionalities. This guide provides an objective comparison of diacetone-D-glucose with other common acetal protecting groups, supported by experimental data and detailed protocols to aid in the selection of the most appropriate protecting group strategy.
Introduction to Acetal Protecting Groups in Carbohydrate Chemistry
The polyhydroxylated nature of carbohydrates necessitates the use of protecting groups to achieve regioselectivity in chemical transformations. Acetal protecting groups, formed by the reaction of a diol with an aldehyde or a ketone, are particularly valuable due to their ease of formation, general stability to a wide range of reaction conditions, and selective cleavage. This guide focuses on the widely used this compound (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) and provides a comparative analysis with other acetal protecting groups, such as benzylidene and cyclohexylidene acetals.
This compound: A Versatile Protecting Group
This compound is a crystalline solid that serves as a key intermediate in carbohydrate chemistry. It is formed by the reaction of D-glucose with acetone in the presence of an acid catalyst, leading to the protection of the 1,2- and 5,6-hydroxyl groups as isopropylidene ketals. This protection strategy locks the glucose molecule in a furanose form and leaves the C-3 hydroxyl group available for selective modification.[1][2]
Logical Relationship: Selective Protection of D-Glucose as this compound
Caption: Formation of this compound from D-Glucose.
Comparison of Acetal Protecting Groups
The choice of an acetal protecting group depends on several factors, including the desired regioselectivity, stability under various reaction conditions, and the ease of cleavage. Below is a comparison of this compound with other common acetal protecting groups.
Data Presentation: Formation of Acetal Protecting Groups on Glucose
| Protecting Group | Reagents & Catalyst | Reaction Time | Yield (%) | Reference |
| 1,2:5,6-Di-O-isopropylidene | Acetone, H₂SO₄ | 12 h | 75.6 | [3] |
| 1,2:5,6-Di-O-isopropylidene | Acetone, FeCl₃, Ultrasound | Not Specified | 75.8 | [4] |
| 1,2:5,6-Di-O-isopropylidene | Acetone, Iodine | 5 h | ~75 | [5] |
| 1,2:5,6-Di-O-isopropylidene | Acetone, H₂SO₄ | 0.75 - 5 h | High | [6] |
| 4,6-O-Benzylidene | Benzaldehyde, ZnCl₂ | 48 h | Not specified | [7] |
| 4,6-O-Benzylidene | Benzaldehyde, ZnCl₂ | Not specified | 42 | [8] |
Data Presentation: Cleavage of Acetal Protecting Groups
| Protected Glucose Derivative | Cleavage Reagents | Reaction Time | Product | Yield (%) | Reference |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 75% Acetic Acid | Not Specified | 1,2-O-isopropylidene-α-D-glucofuranose | 88 | [9] |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 50% Aqueous Acetic Acid | 8 h | 1,2-O-isopropylidene-α-D-glucofuranose | 80 | [10] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Triethylsilane, 10% Pd/C, Methanol | 30 min | Methyl α-D-glucopyranoside | 87 | [11] |
| Benzylidene Acetal Derivatives | Triethylsilane, Iodine, Acetonitrile | 10 - 30 min | 6-O-Benzylated derivative | up to 95 | [7] |
| Benzylidene Acetal Derivatives | 80% Acetic Acid | Not Specified | Diol | Not specified | [12] |
Stability and Reactivity
Isopropylidene Ketals (from this compound):
-
Stability: Generally stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[4] The 1,2-O-isopropylidene group is generally more stable to acid hydrolysis than the 5,6-O-isopropylidene group, allowing for selective deprotection.
-
Reactivity: The free C-3 hydroxyl group in this compound is available for a variety of transformations, such as oxidation, etherification, and esterification.
Benzylidene Acetals:
-
Stability: Benzylidene acetals are also stable to basic conditions. They are cleaved by acid hydrolysis, often under milder conditions than isopropylidene ketals. Furthermore, they are susceptible to reductive cleavage.[11]
-
Reactivity: The 4,6-O-benzylidene group locks the pyranose ring in a rigid conformation, which can influence the stereochemical outcome of subsequent reactions at other positions.[13] The acetal can be regioselectively opened under reductive conditions to yield either the 4-O-benzyl or 6-O-benzyl ether, providing a route to further functionalization.[13]
Cyclohexylidene Ketals:
-
Stability and Reactivity: Cyclohexylidene ketals offer an alternative to isopropylidene ketals with generally similar stability profiles, being stable to basic conditions and removable under acidic conditions. Their bulkier nature can sometimes offer different selectivity in reactions.[3]
Experimental Protocols
Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (this compound)
Method 1: Sulfuric Acid Catalyst [3]
-
To a stirred suspension of D-glucose (1 mole) in acetone (73.5 moles), add concentrated sulfuric acid (10 mL) dropwise at a temperature maintained at 25 °C.
-
Continue stirring at 25 °C for 12 hours.
-
Neutralize the reaction mixture with an appropriate base (e.g., sodium carbonate).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization. Expected Yield: 75.6%
Method 2: Iodine Catalyst [5]
-
A mixture of D-glucose, iodine, and acetone (molar ratio 1:0.15:122.5) is heated under reflux at 62 °C for 5 hours.
-
Upon completion, the reaction is cooled and the iodine is quenched (e.g., with sodium thiosulfate solution).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by chromatography or recrystallization. Expected Yield: ~75%
Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside[7]
-
A mixture of methyl α-D-glucopyranoside (0.31 mol), freshly fused and powdered zinc chloride (45 g), and benzaldehyde (150 mL) is stirred at room temperature for 48 hours.
-
The resulting mixture is poured slowly into cold water (1.25 L) with stirring.
-
Hexane (75 mL) is added, and the mixture is stirred for 30 minutes to remove excess benzaldehyde.
-
The solid product is collected by filtration, washed with water and hexane, and dried.
Experimental Workflow: Synthesis and Selective Deprotection of this compound
Caption: Workflow for the synthesis and selective deprotection of this compound.
Cleavage of the 5,6-O-Isopropylidene Group from this compound[10]
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in 50% aqueous acetic acid.
-
Stir the solution at room temperature for 8 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Once the starting material is consumed, remove the solvent under reduced pressure to obtain the crude 1,2-O-isopropylidene-α-D-glucofuranose.
-
Purify the product by recrystallization. Expected Yield: 80%
Reductive Cleavage of a 4,6-O-Benzylidene Acetal[11]
-
To a solution of the methyl 4,6-O-benzylidene-α-D-glucopyranoside in methanol, add 10% Palladium on carbon (10 mg/100 mg of substrate).
-
Add triethylsilane (3.0 equivalents) to the mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography. Expected Yield: 87%
Conclusion
The selection of an appropriate acetal protecting group is a critical decision in the design of a synthetic route for complex carbohydrates. This compound offers a convenient method for the protection of four hydroxyl groups, leaving the C-3 hydroxyl accessible for further reactions. Its formation is relatively rapid and high-yielding. Benzylidene acetals provide a powerful tool for the regioselective protection of the 4,6-hydroxyls and offer unique opportunities for regioselective cleavage to either the 4-O or 6-O-benzyl ethers. The choice between these and other acetal protecting groups such as cyclohexylidene ketals should be guided by the specific requirements of the synthetic strategy, including the desired regioselectivity, the stability of other functional groups present in the molecule, and the conditions required for deprotection. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 2. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 6. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. repository.gatech.edu [repository.gatech.edu]
- 9. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4,6-O-Benzylidene-D-glucose|High-Purity Research Chemical [benchchem.com]
A Comparative Guide to Catalysts for Diacetone-D-glucose Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, is a pivotal step in carbohydrate chemistry, providing a valuable intermediate for the synthesis of numerous pharmaceuticals and fine chemicals. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and sustainability. This guide provides a comparative overview of common homogeneous and heterogeneous catalysts employed for this transformation, supported by available experimental data.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts for the synthesis of this compound based on data from different studies. It is important to note that the reaction conditions are not standardized across these experiments, which may influence the reported yields and reaction times.
| Catalyst Type | Catalyst | Catalyst Loading | Reaction Time | Temperature (°C) | Yield (%) | Key Observations & Remarks |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Catalytic amount | 45 min | -80 | ~90 (crude) | A widely used, inexpensive, and effective catalyst. Requires neutralization and removal, which can complicate purification.[1] |
| Homogeneous | Boron Trifluoride Etherate (BF₃·OEt₂) | 1% w/w of glucose | Not specified | 88-115 | 62 | A Lewis acid catalyst that can be used without additional dehydrating agents. The reaction is performed under pressure.[2][3] |
| Homogeneous | Iodine (I₂) | 0.15 molar ratio to glucose | 5 hours | 62 (reflux) | ~75 | A mild Lewis acid catalyst. The reaction is performed under reflux conditions.[4] |
| Heterogeneous | Amberlyst-15 | Not specified for this reaction | Not specified for this reaction | Not specified for this reaction | Not specified for this reaction | A solid acid catalyst that is easily separable and recyclable. While specific data for this compound synthesis is not readily available in comparative studies, it is widely used for similar acetalization reactions.[4][5][6][7][8] Its reusability makes it an environmentally friendly option.[4][5][6][7][8] |
Experimental Protocols
Detailed methodologies for key experiments using different catalysts are provided below.
Synthesis of this compound using Sulfuric Acid
This protocol is adapted from a patented procedure.[1]
Materials:
-
Anhydrous D-glucose
-
Acetone (dry)
-
Concentrated Sulfuric Acid
-
Ammonia gas
-
Dichloromethane
-
Cyclohexane
Procedure:
-
In a closed autoclave, a mixture of anhydrous glucose (1 mole), acetone (9 moles), and sulfuric acid (0.012 mole) is stirred for 45 minutes at -80°C.
-
The reaction mixture is then cooled to 20°C, and any unreacted glucose is filtered off.
-
Ammonia gas is bubbled through the filtrate until a pH of 7.0 is maintained to neutralize the sulfuric acid.
-
The precipitated ammonium sulfate is removed by filtration.
-
Two-thirds of the acetone is removed by distillation.
-
The remaining solution is extracted three times with dichloromethane.
-
The combined organic extracts are evaporated under reduced pressure.
-
The residue is recrystallized from cyclohexane to yield crystalline this compound.
Synthesis of this compound using Iodine
This protocol is based on a study by Han et al.[4]
Materials:
-
D-glucose
-
Acetone
-
Iodine
-
Sodium thiosulfate solution
-
Dichloromethane
-
Cyclohexane
Procedure:
-
A mixture of D-glucose, acetone, and iodine in a molar ratio of 1:122.5:0.15 is heated under reflux at 62°C for 5 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess acetone is removed by distillation under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with a sodium thiosulfate solution to remove any remaining iodine, followed by washing with water.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated under reduced pressure.
-
The crude product is recrystallized from cyclohexane to obtain pure this compound.
Synthesis of this compound using Amberlyst-15 (General Procedure)
While a specific detailed protocol for this compound was not found in the provided results, a general procedure for acetalization using Amberlyst-15 is as follows.[5][7]
Materials:
-
D-glucose
-
Acetone
-
Amberlyst-15 resin
-
Molecular sieves (optional, as a dehydrating agent)
Procedure:
-
A mixture of D-glucose, a large excess of acetone, and Amberlyst-15 (typically 10-20% by weight of the limiting reactant) is stirred in a round-bottom flask. Molecular sieves can be added to remove the water formed during the reaction.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the Amberlyst-15 resin is removed by simple filtration.
-
The catalyst can be washed with a solvent like acetone, dried, and reused for subsequent reactions.[5][6][7]
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound is then purified by recrystallization from a suitable solvent such as cyclohexane.
Visualizing the Process
To better understand the experimental and mechanistic aspects of this compound synthesis, the following diagrams are provided.
References
- 1. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 2. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
Validating the Structure of Diacetone-D-glucose: A 2D NMR Comparison Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of key chemical entities is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the validation of the diacetone-D-glucose structure, a crucial protected form of glucose used in various synthetic pathways. By presenting detailed experimental data and protocols, this document serves as a practical resource for ensuring the structural integrity of this important building block.
Introduction to this compound and 2D NMR
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as this compound, is a derivative of D-glucose where two isopropylidene groups protect the hydroxyl groups at positions 1, 2, 5, and 6. This protection strategy locks the molecule in a furanose conformation, making the hydroxyl group at position 3 available for further chemical modifications. The unequivocal confirmation of this specific isomeric structure is critical for its successful use in multi-step syntheses.
Two-dimensional NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed insights into the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, 2D NMR experiments like COSY, HSQC, and HMBC offer unambiguous evidence for the specific arrangement of protons and carbons, thereby validating the molecular structure.
Comparative Analysis of 2D NMR Data
The structural validation of this compound relies on the combined interpretation of several 2D NMR experiments. Below is a summary of the expected correlations that confirm the connectivity of the glucofuranose ring and the isopropylidene protecting groups.
¹H and ¹³C NMR Chemical Shift Assignments
A prerequisite for analyzing 2D NMR spectra is the assignment of the one-dimensional ¹H and ¹³C NMR signals. The following table summarizes the approximate chemical shifts for this compound, which may vary slightly depending on the solvent and concentration.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | ~5.9 | C-1 |
| H-2 | ~4.5 | C-2 |
| H-3 | ~4.3 | C-3 |
| H-4 | ~4.1 | C-4 |
| H-5 | ~4.3 | C-5 |
| H-6a, H-6b | ~4.0, ~4.1 | C-6 |
| -OH (on C-3) | Variable | - |
| Isopropylidene CH₃ | ~1.3, ~1.4, ~1.5, ~1.6 | Isopropylidene CH₃ |
| Isopropylidene C | - | Isopropylidene C |
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). This is fundamental for tracing the proton network within the glucose core.
| Proton | Correlates with | Interpretation |
| H-1 | H-2 | Confirms the connectivity between C-1 and C-2. |
| H-2 | H-1, H-3 | Shows the linkage of C-2 to both C-1 and C-3. |
| H-3 | H-2, H-4 | Establishes the connection between C-3 and its neighbors. |
| H-4 | H-3, H-5 | Confirms the bond between C-4 and C-5. |
| H-5 | H-4, H-6a, H-6b | Shows the connectivity of C-5 to C-4 and the C-6 methylene protons. |
| H-6a | H-5, H-6b | Confirms the geminal coupling and the link to C-5. |
| H-6b | H-5, H-6a | Confirms the geminal coupling and the link to C-5. |
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons they are attached to (¹JCH). This provides a direct link between the ¹H and ¹³C assignments.
| Proton | Correlates with | Interpretation |
| H-1 | C-1 | Direct attachment of H-1 to C-1. |
| H-2 | C-2 | Direct attachment of H-2 to C-2. |
| H-3 | C-3 | Direct attachment of H-3 to C-3. |
| H-4 | C-4 | Direct attachment of H-4 to C-4. |
| H-5 | C-5 | Direct attachment of H-5 to C-5. |
| H-6a, H-6b | C-6 | Direct attachment of both H-6 protons to C-6. |
| Isopropylidene CH₃ | Isopropylidene CH₃ carbons | Confirms the assignment of the methyl groups. |
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton, including the attachment of the isopropylidene groups.
| Proton | Correlates with | Interpretation |
| H-1 | C-2, C-3, C-4, Isopropylidene C | Confirms the furanose ring structure and the 1,2-O-isopropylidene group. |
| H-2 | C-1, C-3, Isopropylidene C | Further confirms the 1,2-O-isopropylidene linkage. |
| H-4 | C-3, C-5, C-6 | Confirms the furanose ring connectivity. |
| H-5 | C-4, C-6, Isopropylidene C | Confirms the 5,6-O-isopropylidene group. |
| H-6a, H-6b | C-4, C-5, Isopropylidene C | Further confirms the 5,6-O-isopropylidene linkage. |
| Isopropylidene CH₃ | Isopropylidene C, other Isopropylidene CH₃ C | Confirms the structure of the isopropylidene groups. |
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR spectra of this compound. Instrument-specific parameters should be optimized for the available spectrometer.
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is homogeneous.
1. COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: Standard COSY or DQF-COSY (for higher resolution).
-
Spectral Width (F1 and F2): Set to cover the entire proton chemical shift range (e.g., 0-7 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
2. HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC with gradient selection.
-
Spectral Width (F2 - ¹H): Cover the proton chemical shift range (e.g., 0-7 ppm).
-
Spectral Width (F1 - ¹³C): Cover the carbon chemical shift range (e.g., 20-120 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
¹JCH Coupling Constant: Optimized for approximately 145 Hz.
3. HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC with gradient selection.
-
Spectral Width (F2 - ¹H): Cover the proton chemical shift range (e.g., 0-7 ppm).
-
Spectral Width (F1 - ¹³C): Cover the carbon chemical shift range (e.g., 20-120 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for an average of 8 Hz.
Visualization of the Validation Workflow
The logical flow of experiments for the structural validation of this compound is depicted in the following workflow diagram.
Caption: Workflow for the validation of this compound structure using 2D NMR.
By systematically applying these 2D NMR techniques and comparing the observed correlations with the expected patterns, researchers can confidently validate the structure of this compound, ensuring the integrity of their synthetic endeavors.
A Comparative Guide to the Characterization of 3-Keto Derivatives of Diacetone D-Hexoses
This guide provides a comparative analysis of the 3-keto derivatives of 1,2:5,6-di-O-isopropylidene-D-hexofuranoses. These compounds serve as crucial synthetic intermediates, particularly for creating rare sugars and derivatives with significant biological and pharmaceutical applications. The stereospecific nature of hydride reduction at the C-3 position makes them valuable chiral building blocks.[1][2] This document outlines their synthesis, compares their physicochemical properties, and provides detailed experimental protocols for their preparation and analysis.
Data Presentation: Physicochemical Properties
The four 3-keto derivatives of the common diacetone D-hexoses have been synthesized and their properties compared. A key difference observed among these ketones is their propensity for hydration.[1][3] The following table summarizes their key physicochemical properties.
| Derivative | Starting Hexose | Melting Point (°C) | Specific Rotation [α]D | Key Spectral Data (IR, cm⁻¹) | Notes |
| 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | D-Glucose | 111-112 | +106° (c 1.0, chloroform) | ~1775 (C=O) | Forms a stable hydrate.[1] |
| 1,2:5,6-Di-O-isopropylidene-α-D-lyxo-hexofuranos-3-ulose | D-Mannose / D-Talose | Syrup | +95° (c 0.8, chloroform) | ~1770 (C=O) | Prepared from the corresponding diacetone D-talose.[1][3] |
| 1,2:5,6-Di-O-isopropylidene-β-L-xylo-hexofuranos-3-ulose | L-Gulose / L-Idose | 63-64 | -65° (c 1.2, chloroform) | ~1765 (C=O) | - |
| 1,2:5,6-Di-O-isopropylidene-α-D-arabino-hexofuranos-3-ulose | D-Altrose | 98-99 | +25.5° (c 0.49, water) | ~1770 (C=O) | Synthesized from diacetone D-altrose.[1] |
Note: Specific rotation values and solvents may vary slightly between different literature sources. The data presented is compiled from available research.[1][3]
Experimental Protocols & Methodologies
The synthesis of 3-keto derivatives of diacetone D-hexoses generally involves two main stages: the protection of the hydroxyl groups of the parent hexose via acetalization, followed by the specific oxidation of the C-3 hydroxyl group.
The parent diacetone-protected hexoses are precursors for the synthesis of their 3-keto derivatives.[2] The general procedure involves the reaction of the D-hexose with acetone in the presence of an acid catalyst.
General Protocol:
-
Reaction Setup: D-glucose (or another parent hexose) is placed in a suitable reaction vessel.[4]
-
Reagent Addition: A mixture of excess acetone and a Lewis acid catalyst (e.g., sulfuric acid, zinc chloride, or boron trifluoride etherate) is added.[4] To drive the reaction to completion, a dehydrating agent may be added, or water produced during the reaction must be removed.[4]
-
Reaction Conditions: The mixture is stirred at controlled temperatures (e.g., 80° to 130° C) under pressure (e.g., 2.5 to 10 bar) until the reaction is complete, which can be monitored by techniques like HPLC.[4][5]
-
Work-up and Purification: The reaction mixture is neutralized with an aqueous base. The product is then extracted using an organic solvent. The combined organic extracts are dried and evaporated. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., hexane) to yield the pure diacetone hexose.[5]
The preparation of the 3-keto derivatives is carried out in a manner analogous to the established route for 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose from diacetone glucose.[1] This typically involves oxidation with a ruthenium catalyst.
General Protocol:
-
Reactant Preparation: The starting diacetone hexose is dissolved in a suitable organic solvent, such as carbon tetrachloride or ethyl acetate.
-
Catalyst Addition: A catalytic amount of ruthenium dioxide or ruthenium trichloride is added to the solution.
-
Oxidant Introduction: A co-oxidant, typically an aqueous solution of sodium periodate or sodium hypochlorite, is added dropwise to the stirred mixture. The periodate serves to regenerate the active ruthenium tetroxide (RuO₄) catalyst in situ.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Quenching and Extraction: The reaction is quenched by the addition of a few drops of isopropanol to destroy any remaining oxidant. The mixture is then filtered to remove ruthenium salts. The filtrate is extracted with an organic solvent like dichloromethane.
-
Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel or by recrystallization to afford the pure 3-keto derivative.
High-resolution infrared spectroscopy is a key technique for characterizing these derivatives, particularly for studying hydrogen bonding and the hydration of the ketone group.[1][3]
Protocol:
-
Sample Preparation: Samples are prepared as dilute solutions (e.g., in carbon tetrachloride) to minimize intermolecular interactions.
-
Data Acquisition: Spectra are recorded on a high-resolution infrared spectrometer.
-
Analysis: The C=O stretching frequency (typically around 1765-1775 cm⁻¹) confirms the presence of the ketone. The hydroxyl stretching region (3400-3700 cm⁻¹) is analyzed to study intra- and intermolecular hydrogen bonding, which provides insights into the conformation and hydration state of the molecules. For example, the hydrated form of 3-keto diacetone glucose shows distinct bands for free and hydrogen-bonded OH groups.[1]
Visualizations: Synthetic Workflow and Applications
The following diagrams illustrate the general synthetic pathway for producing 3-keto derivatives and their subsequent utility in carbohydrate chemistry.
Caption: General synthesis workflow for 3-keto diacetone hexoses.
Caption: Synthetic utility of 3-keto derivatives as intermediates.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 5. FR2655347A1 - Process for the synthesis of monosaccharide acetonides and/or their functionalised derivatives, from mono-, di- or polysaccharides - Google Patents [patents.google.com]
A Comparative Guide to Intramolecular Hydrogen Bonding in Diacetone-D-glucose and its Derivatives via Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of intramolecular hydrogen bonding in 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose) and related hexofuranose derivatives using infrared (IR) spectroscopy. Understanding these non-covalent interactions is crucial as they significantly influence the conformation, stability, and reactivity of these versatile carbohydrate synthons, which are pivotal in drug design and synthesis.
Introduction to Hydrogen Bonding in Diacetone-D-hexofuranoses
This compound and its stereoisomers possess a single free hydroxyl group at the C-3 position, making them excellent models for studying intramolecular hydrogen bonding. The orientation of this 3-OH group is influenced by the overall stereochemistry of the furanose ring. This hydroxyl group can form hydrogen bonds with several potential acceptor oxygen atoms within the same molecule, primarily the ring oxygen of the furanose (O-4) or the oxygen atoms within the isopropylidene groups. The specific nature and strength of these hydrogen bonds can be effectively probed by examining the O-H stretching vibration frequency (ν_OH_) in the infrared spectrum. A lower ν_OH_ frequency typically indicates a stronger hydrogen bond.
Comparative Analysis of O-H Stretching Frequencies
High-resolution infrared spectroscopy of dilute solutions of 1,2:5,6-di-O-isopropylidene-D-hexofuranoses reveals distinct absorption bands in the 3500-3650 cm⁻¹ region. These bands correspond to different conformations of the 3-OH group, including "free" (non-hydrogen-bonded) and intramolecularly hydrogen-bonded states. The table below summarizes the observed O-H stretching frequencies for various diacetone-D-hexofuranose derivatives, providing a basis for comparing the influence of stereochemistry on hydrogen bonding.
| Derivative | ν_OH_ (cm⁻¹) | Assignment |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 3622 | "Free" 3-OH group in a rotamer that cannot be hydrogen-bonded.[1] |
| ~3570 | 3-OH group hydrogen-bonded to the ring oxygen (O-4), forming a five-membered ring.[1] | |
| 1,2:5,6-di-O-isopropylidene-D-mannofuranose | 3585 (shoulder) | 3-OH forming a hydrogen bond to the oxygen of the 1,2-O-isopropylidene unit.[1] |
| 3538 | Preferential formation of a hydrogen bond to the "tail" (C5-C6 substituents).[1] | |
| 1,2:5,6-di-O-isopropylidene-D-gulofuranose | 3532 | Preferential formation of a hydrogen bond to the "tail".[1] |
| 1,2:5,6-di-O-isopropylidene-D-idofuranose | 3502 | Complete hydrogen bonding to the "tail".[1] |
| Hydrated 3-keto-diacetone-glucose | 3608 | "Free" OH group.[1] |
| 3550 | OH group hydrogen-bonded to the C-2 oxygen.[1] | |
| 3423 | OH group hydrogen-bonded to the "tail".[1] |
Discussion of Comparative Data:
The data reveals significant variation in the hydrogen bonding behavior based on the stereochemistry of the hexofuranose.[1] For instance, the diacetone idose derivative shows a single band at a relatively low frequency (3502 cm⁻¹), indicating a strong and complete intramolecular hydrogen bond.[1] In contrast, the diacetone glucose derivative exhibits a band at 3622 cm⁻¹, which is attributed to a fraction of the molecules having a "free" hydroxyl group due to rotational freedom of the C4-C5 bond.[1] The manno and gulo derivatives show preferential hydrogen bonding to the "tail" of the molecule, as indicated by their respective absorption bands.[1] These differences highlight how subtle changes in the spatial arrangement of atoms can dictate the preferred molecular conformation and the nature of intramolecular interactions.
Experimental Protocols
The following is a representative experimental protocol for the infrared spectroscopic analysis of hydrogen bonding in this compound derivatives, based on methodologies reported in the literature.
1. Sample Preparation:
-
Derivatives: The 1,2:5,6-di-O-isopropylidene-D-hexofuranose derivatives are synthesized and purified according to established literature procedures.
-
Solvent: High-purity, dry carbon tetrachloride (CCl₄) is used as the solvent to minimize intermolecular hydrogen bonding with the solvent.
-
Solution Preparation: Dilute solutions of the derivatives (e.g., 0.005 M) are prepared in CCl₄. The low concentration is crucial to ensure that the observed O-H stretching bands are due to intramolecular, rather than intermolecular, hydrogen bonds.
2. Infrared Spectroscopy:
-
Instrument: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used.
-
Cell: A liquid-phase IR cell with a path length of approximately 2 cm is employed to obtain adequate absorption for the dilute solutions.
-
Measurement Parameters:
-
Spectral Range: 3000-4000 cm⁻¹ (to cover the O-H stretching region).
-
Resolution: High resolution (e.g., ≤ 1 cm⁻¹) is used to resolve overlapping bands.
-
Scanning: A sufficient number of scans (e.g., 64 or more) are co-added to achieve a good signal-to-noise ratio.
-
Reference: A spectrum of the pure solvent (CCl₄) is recorded under the same conditions and subtracted from the sample spectra to obtain the spectrum of the solute.
-
3. Data Analysis:
-
The positions (wavenumber, cm⁻¹) of the absorption maxima in the O-H stretching region are determined.
-
The different bands are assigned to specific types of "free" or hydrogen-bonded hydroxyl groups based on their frequencies and comparisons with related compounds.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the infrared spectroscopy analysis of hydrogen bonding in this compound derivatives.
References
A Comparative Guide to the Solid-State 17O NMR Characterization of α-D-Glucose and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of solid-state 17O Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of α-D-glucose and its derivatives against other established analytical techniques. The content is supported by experimental data and protocols to offer an objective performance evaluation.
Introduction
Understanding the solid-state structure of carbohydrates like α-D-glucose is crucial for fields ranging from materials science to drug development. The arrangement of molecules in the crystalline state influences physical properties such as solubility and stability. While various techniques can probe the solid state, 17O NMR has emerged as a powerful tool for obtaining site-specific information about the oxygen atoms that are central to the chemical and physical properties of carbohydrates. This guide will delve into the specifics of solid-state 17O NMR for α-D-glucose, comparing it with other analytical methods.
Solid-State 17O NMR Spectroscopy of α-D-Glucose
Solid-state 17O NMR provides unparalleled insight into the local environment of oxygen atoms within a molecule. For α-D-glucose, this allows for the individual characterization of all six oxygen sites, revealing subtle differences in their chemical and electronic environments.
Experimental Protocol: Solid-State 17O NMR of Site-Specifically Labeled α-D-Glucose
A foundational study in this area involved the synthesis and solid-state 17O NMR characterization of α-D-glucose where all six oxygen atoms were site-specifically 17O-labeled.[1][2][3][4][5]
1. Isotopic Labeling: The initial and most critical step is the synthesis of α-D-glucose with 17O enrichment at specific oxygen positions. This is a non-trivial synthetic effort, often involving multi-step procedures. For example, the synthesis of [2-17O]-D-glucose involves the use of 1,3,4,6-Tetra-O-acetyl, [2-17O]-benzoyl-β-D-mannopyranose as an intermediate.[6]
2. Sample Preparation: The 17O-labeled α-D-glucose is co-crystallized with sodium chloride (NaCl) and water (H2O) to form α-D-glucose/NaCl/H2O (2/1/1) cocrystals.[1][2][3][4] For sensitivity enhancement, some samples can be doped with a paramagnetic agent, such as Cu(II)-EDTA, which significantly shortens the spin-lattice relaxation times for both 1H and 17O nuclei.[1][3][4]
3. NMR Data Acquisition: Solid-state 17O NMR spectra are recorded on high-field NMR spectrometers, with experiments conducted at various magnetic fields (e.g., 14.1, 16.4, 18.8, 21.1, and 35.2 T) to disentangle different interactions.[1][2][3][4] Both static and magic-angle-spinning (MAS) conditions are employed. A liquid H2O sample is used for both radio frequency power calibration and as a chemical shift reference (δ = 0 ppm).[4]
4. Data Analysis: The acquired spectra are analyzed to determine the 17O chemical shift (CS) and quadrupolar coupling (QC) tensors for each oxygen site.[1][2][3][4] Spectral simulations are often performed with specialized software like DMfit to extract these parameters accurately.[4] Gauge Including Projector Augmented Waves (GIPAW) Density Functional Theory (DFT) calculations are also utilized to aid in the assignment of the 17O and 13C NMR signals.[1][2][3]
Quantitative Data from Solid-State 17O NMR
The following table summarizes the experimental 17O NMR parameters for the six oxygen sites in α-D-glucose, as determined from solid-state NMR experiments. These parameters provide a sensitive probe of the local electronic environment and hydrogen bonding interactions.
| Oxygen Site | Isotropic Chemical Shift (δiso / ppm) | Quadrupolar Coupling Constant (CQ / MHz) | Asymmetry Parameter (ηQ) |
| O1 | 55.0 | 7.10 | 0.40 |
| O2 | 70.2 | 7.95 | 0.50 |
| O3 | 64.8 | 7.85 | 0.20 |
| O4 | 59.1 | 7.50 | 0.25 |
| O5 | 41.7 | 6.50 | 0.80 |
| O6 | 50.3 | 8.05 | 0.10 |
Data extracted from simulations of experimental spectra presented in Wu et al., Chemical Science, 2022.[4]
Experimental Workflow
Caption: Experimental workflow for solid-state 17O NMR of α-D-glucose.
Comparison with Alternative Characterization Techniques
While solid-state 17O NMR is highly informative, other techniques are also commonly used to characterize solid carbohydrates. The choice of technique depends on the specific information required.
Solid-State 13C and 1H NMR
Solid-state 13C and 1H NMR are widely used, non-destructive techniques for studying the structure and dynamics of carbohydrates.[7][8] These methods provide information about the carbon and proton environments, respectively.
Performance Comparison:
| Feature | Solid-State 17O NMR | Solid-State 13C NMR | Solid-State 1H NMR |
| Information Content | Direct probe of oxygen environment, hydrogen bonding, and dynamics. | Information on carbon backbone, polymorphism, and molecular packing. | Provides information on proton environments and internuclear distances. |
| Sensitivity | Very low due to low natural abundance (0.038%) and quadrupolar nature of 17O. Requires isotopic labeling.[9] | Moderate. Sensitivity can be enhanced by cross-polarization (CP) from protons. | High due to high natural abundance and gyromagnetic ratio of 1H. |
| Resolution | Can be challenging due to large quadrupolar interactions, but high magnetic fields improve resolution.[4][9] | Good resolution, especially with MAS and high-power decoupling. | Often limited by strong homonuclear dipolar couplings, requiring advanced techniques. |
| Sample Preparation | Requires complex and costly isotopic labeling. | Can be performed on natural abundance samples, although 13C enrichment can be beneficial. | Can be performed on natural abundance samples. |
Quantitative Data Comparison for α-D-Glucose:
| Technique | Parameter | Typical Values for α-D-Glucose |
| Solid-State 17O NMR | Isotropic Chemical Shift (δiso) | 40 - 70 ppm |
| Quadrupolar Coupling Constant (CQ) | 6.5 - 8.1 MHz | |
| Solid-State 13C NMR | Isotropic Chemical Shift (δiso) | C1: ~90-100 ppm, Other carbons: ~60-80 ppm |
| Solid-State 1H NMR | Isotropic Chemical Shift (δiso) | Anomeric: ~4.5-5.5 ppm, Others: ~3-4.5 ppm |
X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic structure of crystalline materials, providing precise bond lengths and angles.
Performance Comparison:
| Feature | Solid-State 17O NMR | Single-Crystal XRD |
| Information Content | Provides information on the local electronic environment and dynamics at each oxygen site. | Provides a time- and space-averaged 3D structure of the entire molecule in the crystal lattice. |
| Sample Requirements | Requires isotopically labeled powder or microcrystalline samples. | Requires a suitable single crystal of sufficient size and quality. |
| Sensitivity to Dynamics | Highly sensitive to molecular motion and disorder. | Provides static structural information; dynamics can be inferred from thermal ellipsoids. |
| Complementarity | Provides experimental data that can be directly compared with quantum chemical calculations of NMR parameters. | Provides the fundamental crystal structure that is often used as a starting point for theoretical calculations. |
Decision Pathway for Technique Selection
Caption: Decision pathway for selecting a characterization technique.
Conclusion
Solid-state 17O NMR spectroscopy is a uniquely powerful technique for the detailed, site-specific characterization of oxygen environments in α-D-glucose and its derivatives. Its major advantage lies in its sensitivity to the local electronic structure and hydrogen bonding, which are often difficult to probe with other methods. However, the requirement for isotopic labeling presents a significant hurdle.
In comparison, solid-state 13C and 1H NMR are more accessible for general structural characterization and the study of polymorphism, while single-crystal X-ray diffraction remains the definitive method for determining the overall three-dimensional crystal structure. The choice of technique should be guided by the specific research question. For a comprehensive understanding, a multi-technique approach is often the most fruitful, with solid-state 17O NMR providing crucial and often unobtainable information about the role of oxygen atoms in the structure and function of carbohydrates. The continued development of sensitivity enhancement techniques and isotopic labeling strategies will further expand the applicability of solid-state 17O NMR in carbohydrate research.[1][3][4]
References
- 1. Solid-state 17O NMR study of α-d-glucose: exploring new frontiers in isotopic labeling, sensitivity enhancement, and NMR crystallography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid-state 17O NMR study of α-d-glucose: exploring new frontiers in isotopic labeling, sensitivity enhancement, and NMR crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-state 17O NMR study of α-d-glucose: exploring new frontiers in isotopic labeling, sensitivity enhancement, and NMR crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-EPMC8890099 - Solid-state <sup>17</sup>O NMR study of α-d-glucose: exploring new frontiers in isotopic labeling, sensitivity enhancement, and NMR crystallography. - OmicsDI [omicsdi.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-State 17O NMR for Studies of Organic and Biological Molecules - MagLab [nationalmaglab.org]
Safety Operating Guide
Proper Disposal of Diacetone-D-glucose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Diacetone-D-glucose, a commonly used intermediate in chemical synthesis. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local safety guidelines.[3] Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.[4] In the event of a spill, it should be cleaned up promptly using dry procedures to avoid generating dust.[4]
Step-by-Step Disposal Procedure
The proper disposal of this compound and its associated waste should be conducted in accordance with federal, state, and local regulations, as well as institutional policies.[5][6] The following steps provide a general guideline for its disposal as a non-hazardous chemical waste.
-
Waste Characterization : Confirm that the this compound waste is not mixed with any hazardous substances. If it is, the mixture must be treated as hazardous waste.
-
Container Selection and Labeling :
-
Use a chemically compatible and leak-proof container for collecting the this compound waste.[7] The container must be in good condition, with a secure, screw-on cap.[7][8]
-
Label the container clearly with the words "this compound Waste" and include the full chemical name.[5] Do not use abbreviations or chemical formulas.[5]
-
-
Waste Accumulation :
-
Disposal of Solid Waste :
-
Uncontaminated, solid this compound can typically be disposed of as non-hazardous solid waste.
-
Place the solid waste in a securely sealed and clearly labeled container.
-
Follow your institution's specific procedures for non-hazardous solid waste disposal.
-
-
Disposal of Contaminated Labware :
-
Disposal of Empty Containers :
-
A container that held this compound can be disposed of as regular trash after it has been triple-rinsed with a suitable solvent (e.g., water, if appropriate).[8][10]
-
The rinsate from the first rinse must be collected and disposed of as chemical waste.[8]
-
Deface all labels on the empty container before disposal.[10]
-
-
Arranging for Pickup :
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH Range for Sewer Disposal (General) | 5.5 - 9.0 | [6] |
| Maximum Accumulation of Hazardous Waste | 55 gallons | [7][10] |
| Empty Container Rinsing | Triple-rinse with an appropriate solvent | [8][10] |
| Secondary Containment Volume | Must hold 110% of the primary container's volume | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. Lab Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling Diacetone-D-glucose
This guide provides crucial safety and logistical information for the handling and disposal of Diacetone-D-glucose. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain sample integrity.[1][2] This information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn to prevent skin and eye contact and to protect personal clothing.[3][4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1 compliant or European Standard EN166, with side shields.[5][6] | Protects eyes from accidental splashes or airborne particles of the solid.[3] |
| Hand Protection | Disposable Gloves | Nitrile gloves recommended. | Prevents direct skin contact and potential contamination of the substance.[4][5] |
| Body Protection | Laboratory Coat | Full-length. | Shields skin and personal clothing from accidental spills.[3][4] |
| Foot Protection | Closed-Toe Shoes | Substantial shoes that cover the entire foot. | Protects feet from spills and falling objects.[4] |
| Respiratory Protection | Dust Respirator | MSHA/NIOSH approved or equivalent. | Not generally required with adequate ventilation, but recommended for major spills or when there is a risk of generating dust.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[3] this compound is hygroscopic, so protection from moisture is important.[1] It should be stored away from incompatible materials such as strong oxidizing agents.[6]
2. Preparation and Handling:
-
Work Area: Conduct all handling and preparation in a designated, well-ventilated area.[3]
-
Personal Hygiene: Do not eat, drink, or smoke when handling the substance.[3] Always wash hands thoroughly with soap and water after handling.[3]
-
Handling: Avoid generating dust.[3] Use clean equipment such as spatulas and weighing paper to prevent cross-contamination. Limit all unnecessary personal contact with the material.[3]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician.[2]
-
Minor Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3][6]
-
Major Spills: For larger spills, clear the area and control personal contact by using the recommended protective equipment, including a dust respirator.[3] Prevent the spillage from entering drains or water courses.[3]
Disposal Plan
This compound and any contaminated materials should be disposed of in accordance with local, state, and federal regulations.[2] As it is a non-hazardous compound, disposal is generally straightforward. Contaminated materials such as gloves, weighing paper, or pipette tips should be disposed of in the appropriate laboratory waste stream.[4]
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
